Senazodan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBRQQXYWHMEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243552 | |
| Record name | Senazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-32-0 | |
| Record name | Senazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427L2I2KIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senazodan (MCI-154): An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan (also known as MCI-154) is a cardiotonic agent characterized by a dual mechanism of action, positioning it as a calcium (Ca2+) sensitizer and a phosphodiesterase III (PDE III) inhibitor. This guide provides a comprehensive technical overview of its core mechanism of action, summarizing available data, detailing experimental methodologies, and visualizing key pathways. Developed for acute heart failure, its clinical progression was halted in Phase II trials. Nevertheless, the pharmacological profile of this compound offers valuable insights into the modulation of cardiac contractility.
Core Mechanism of Action
This compound enhances myocardial contractility through two primary, synergistic pathways:
-
Calcium Sensitization: this compound increases the sensitivity of the cardiac myofilaments to Ca2+. This action allows for a more forceful contraction at submaximal intracellular Ca2+ concentrations, without a significant increase in Ca2+ transient, thereby potentially reducing the energetic cost and risk of arrhythmias associated with purely inotropic agents that elevate intracellular Ca2+. This effect is mediated through its interaction with the cardiac troponin C (cTnC) complex.
-
Phosphodiesterase III (PDE III) Inhibition: this compound inhibits the activity of PDE III, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, leading to an increased Ca2+ influx and enhanced reuptake of Ca2+ into the sarcoplasmic reticulum, contributing to both inotropic and lusitropic (relaxation) effects.
Data Presentation
Table 1: In Vitro Effects of this compound (MCI-154) on Cardiac Preparations
| Parameter | Preparation | Effect | Concentration Range | Reference |
| Myofilament Ca2+ Sensitivity | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidic pH-induced decrease in Ca2+ sensitivity | 1-100 µM | [1] |
| Tension Development | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidic pH-induced decrease in tension | 1-100 µM | [1] |
| Maximum Tension (pCa 4.4) | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidosis-induced reduction | 1-100 µM | [1] |
| pMgATP-activated tension (Ca2+ < 1 nM) | Chemically skinned fibers (guinea pig papillary muscle) | Reverses acidosis-induced reduction | 1-100 µM | [1] |
| Troponin C Interaction | Purified recombinant human cTnC | Evaluated as a Ca2+ sensitizer | Not specified | [2] |
Signaling Pathways and Visualizations
The dual mechanism of this compound converges on the enhancement of cardiac contractility. The following diagrams illustrate the involved signaling pathways.
Caption: Dual mechanism of this compound in the cardiomyocyte.
Experimental Protocols
Myofilament Ca2+ Sensitization Assay (Skinned Fiber Preparation)
This protocol is based on the methodology used for evaluating the effects of this compound on chemically skinned cardiac muscle fibers.[1]
Objective: To determine the effect of this compound on the Ca2+-tension relationship in cardiac myofilaments, particularly under conditions of acidosis.
Experimental Workflow:
Caption: Experimental workflow for assessing Ca2+ sensitization.
Methodology:
-
Preparation of Skinned Fibers:
-
Papillary muscles are isolated from the hearts of a suitable animal model (e.g., guinea pig).
-
The muscle is chemically "skinned" using a detergent like saponin or Triton X-100. This procedure removes the sarcolemma, making the myofilaments directly accessible to the experimental solutions.[3][4][5][6]
-
Single muscle fibers are then dissected and mounted on an experimental apparatus equipped with a force transducer and a length controller.[3]
-
-
Experimental Solutions:
-
A series of solutions with varying concentrations of free Ca2+ (expressed as pCa, the negative logarithm of the Ca2+ concentration) are prepared.
-
The pH of the solutions is controlled, with a standard pH of 7.0 and an acidic pH of 6.6 to mimic ischemic conditions.
-
This compound is dissolved in the appropriate solution to achieve the desired final concentrations (e.g., 1-100 µM).
-
-
Data Acquisition:
-
The skinned fiber is sequentially bathed in solutions of increasing Ca2+ concentrations, and the developed tension is recorded at each pCa level to generate a pCa-tension curve.
-
This procedure is repeated under normal pH, acidic pH, and acidic pH in the presence of this compound.
-
-
Data Analysis:
-
The pCa-tension curves are plotted, and the pCa50 (the pCa at which 50% of the maximal tension is achieved) is calculated for each condition. A leftward shift in the pCa-tension curve and a decrease in the pCa50 value indicate an increase in Ca2+ sensitivity.
-
The maximal tension generated at saturating Ca2+ concentrations (e.g., pCa 4.4) is also compared across conditions.
-
Phosphodiesterase III (PDE III) Inhibition Assay
A standard method for assessing PDE III inhibition involves measuring the hydrolysis of radiolabeled cAMP.
Objective: To determine the inhibitory potency of this compound on PDE III activity.
Methodology:
-
Enzyme Preparation:
-
PDE III is isolated and purified from a relevant tissue source, such as cardiac muscle.
-
-
Assay Procedure:
-
The assay is conducted in a buffer solution containing the purified PDE III enzyme.
-
A known concentration of radiolabeled cAMP (e.g., [³H]cAMP) is added as the substrate.
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature and then terminated.
-
-
Separation and Quantification:
-
The product of the reaction, radiolabeled AMP ([³H]AMP), is separated from the unreacted [³H]cAMP using techniques such as column chromatography.
-
The amount of [³H]AMP is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of PDE III inhibition is calculated for each concentration of this compound.
-
An IC50 value, the concentration of this compound that inhibits 50% of the PDE III activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound is a potent cardiotonic agent with a well-defined dual mechanism of action involving Ca2+ sensitization of myofilaments and inhibition of PDE III. While its clinical development was discontinued, the study of this compound and its interactions with the cardiac contractile apparatus and signaling pathways provides a valuable framework for the development of future inotropic agents for the treatment of heart failure. Further research to precisely quantify its PDE III inhibitory potency and to fully elucidate its binding interactions with the troponin complex could offer deeper insights into the structure-activity relationships of this class of compounds.
References
- 1. MCI-154, a novel cardiotonic agent, reverses the acidic pH-induced decrease in responses of cardiac myofilaments to Ca++: comparison with sulmazole and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "The Skinned Fiber Technique as a Potential Method for Study of Muscle " by R. G. Cassens, T. J. Eddinger et al. [digitalcommons.usu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Functional and structural differences between skinned and intact muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Senazodan's Phosphodiesterase III Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan, also known to researchers as MCI-154, is a cardiotonic agent characterized by a dual mechanism of action: calcium sensitization and selective inhibition of phosphodiesterase III (PDE3). This dual activity potentiates its inotropic effects, suggesting a potential therapeutic role in conditions such as heart failure. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its PDE3 inhibitory action. The document details its potency, selectivity, and physiological effects, presenting quantitative data in structured tables for clarity. Furthermore, it outlines the experimental methodologies employed in key studies and includes signaling pathway and experimental workflow diagrams to visually represent the core concepts. It is important to note that while preclinical data is available, extensive human clinical trial data and detailed pharmacokinetic profiles for this compound are not widely reported in publicly accessible literature.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key therapeutic strategy in managing heart failure involves augmenting cardiac contractility. Phosphodiesterase III (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in cAMP, which in turn enhances myocardial contractility and induces vasodilation. This compound (MCI-154) is a pyridazinone derivative that has been investigated for its potential in treating heart failure due to its combined properties as a Ca2+ sensitizer and a selective PDE3 inhibitor.[1] This guide will focus on the latter aspect of its mechanism.
Mechanism of Action: PDE3 Inhibition
This compound exerts its cardiotonic effects in part by selectively inhibiting the PDE3 enzyme. This inhibition prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels in cardiomyocytes activates protein kinase A (PKA), which phosphorylates several target proteins, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by beta-adrenergic receptor stimulation and the subsequent role of PDE3 and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound (MCI-154) from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Tissue | Value | Reference |
| IC50 (PDE III Inhibition) | Guinea Pig | Myocardium | 3.8 µM | [2] |
| EC50 (Positive Inotropic Effect) | Guinea Pig | Papillary Muscle | 0.8 µM | [2] |
| PDE I, IV Inhibition | Guinea Pig | Myocardium | No significant effect up to 100 µM | [2] |
| PDE II Inhibition | Guinea Pig | Myocardium | No significant effect up to 1,000 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Cardiomyopathic Hamsters | 0.1 mg/kg/day & 1 mg/kg/day | Significantly prolonged cumulative survival times compared to control. | [3] |
| Endotoxemic Rabbits | 0.1 mg/kg IV bolus followed by infusion | Markedly increased LVSP, IP, MC, and Lo; Reduced LVEDP. | [4] |
| Ischemic Dog Hearts | Intravenous administration | Improved segment shortening in the ischemic zone and attenuated myocardial acidosis. | [5] |
Experimental Protocols
This section provides a generalized protocol for a phosphodiesterase inhibition assay, based on the methodologies described in the cited literature for similar compounds.
In Vitro Phosphodiesterase III Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity.
Materials:
-
Guinea pig myocardial tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
This compound (MCI-154) at various concentrations
Methodology:
-
Enzyme Preparation:
-
Excise guinea pig hearts and homogenize the ventricular myocardium in cold buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Further centrifuge the supernatant at a high speed to pellet the particulate fraction containing PDE3.
-
Resuspend the pellet in buffer to obtain the enzyme preparation.
-
-
Inhibition Assay:
-
Prepare reaction tubes containing the assay buffer, [3H]-cAMP, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the PDE3 enzyme preparation to each tube.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by boiling the tubes.
-
Add snake venom to the cooled tubes and incubate to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram
Calcium Sensitization Mechanism
While this guide focuses on PDE3 inhibition, it is crucial to acknowledge this compound's role as a Ca2+ sensitizer. This mechanism involves increasing the sensitivity of the myofilaments to calcium, thereby enhancing contractility without a significant increase in intracellular calcium concentration. Some studies suggest that this compound enhances Ca2+ binding to myofilaments and purified cardiac troponin C.[1] However, more recent research using solution NMR spectroscopy has indicated that this compound (MCI-154) binds to the structural C-terminal domain of cardiac troponin C (cTnC), but not when cTnC is part of the intact troponin complex.[6][7] This suggests that this compound may exert its calcium-sensitizing effect through a target other than direct interaction with troponin C.[6][7] Further investigation is required to fully elucidate this aspect of its mechanism.
Discussion and Future Perspectives
The available preclinical data indicate that this compound is a potent and selective PDE3 inhibitor with promising inotropic and vasodilatory effects. Its dual mechanism of action could offer therapeutic advantages in the management of heart failure. However, the lack of extensive public data on its clinical development in humans is a significant limitation. Future research should aim to further clarify the precise molecular interactions underlying its Ca2+ sensitizing effects and to conduct well-designed clinical trials to evaluate its safety and efficacy in patients with heart failure. A comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans is also essential for its potential clinical application.
Conclusion
This compound (MCI-154) demonstrates significant potential as a cardiotonic agent, primarily through its selective inhibition of phosphodiesterase III and its calcium-sensitizing properties. The preclinical evidence highlights its efficacy in improving cardiac function in various animal models. This technical guide has summarized the key quantitative data and experimental methodologies related to its PDE3 inhibitory action. While the preclinical findings are encouraging, the absence of robust clinical trial data necessitates further investigation to establish the therapeutic utility of this compound in human heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MCI-154, a calcium sensitizer, on cardiac function in endotoxemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of MCI-154, a cardiotonic agent, on ischemic contractile failure and myocardial acidosis of dog hearts: comparison with dobutamine, milrinone and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
Senazodan: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan, also known as MCI-154, is a novel cardiotonic agent that has demonstrated significant potential in preclinical studies for the management of heart failure. Its unique dual mechanism of action, involving both calcium sensitization and phosphodiesterase III (PDE III) inhibition, distinguishes it from other inotropic agents. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and a visualization of its proposed signaling pathway.
Pharmacodynamics
This compound exerts its cardiotonic effects through a dual mechanism: increasing the sensitivity of cardiac myofilaments to calcium and inhibiting PDE III. This results in a potent, positive inotropic effect.
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/Tissue | Reference |
| PDE III Inhibition | |||
| IC50 | 2.5 ± 0.6 µmol/L | Canine Cardiac Tissue | [1] |
| IC50 | 3.8 µM | Guinea Pig Myocardium Homogenates | [2] |
| Positive Inotropic Effect | |||
| EC50 | 0.8 µM | Isolated Guinea Pig Papillary Muscles | [2] |
| Effects on Vascular Smooth Muscle | |||
| Concentration Range Inhibiting α-adrenoceptor Agonist-Induced Contractions | 10⁻⁸ - 10⁻⁵ M | Isolated Rabbit Aorta |
Mechanism of Action
This compound's primary pharmacodynamic effects are centered on the cardiac muscle. It enhances myocardial contractility by:
-
Calcium Sensitization: this compound increases the affinity of the troponin C complex to calcium, which enhances the force of contraction without significantly increasing intracellular calcium concentrations. This is thought to contribute to its favorable energetic profile compared to traditional inotropes. Studies in skinned right ventricular papillary fibers from endotoxic shock rats have shown that this compound can significantly reverse the decreased sensitivity of cardiac contractile proteins to Ca2+ and increase the maximal Ca2+-activated tension (Tmax) in a concentration-dependent manner.[3][4]
-
Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1][2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction, resulting in an increased inotropic state.
Interestingly, in vascular smooth muscle, this compound appears to decrease calcium sensitivity, an effect potentially mediated through Rho-kinase, protein kinase C (PKC), and protein kinase G (PKG) pathways.[5] This vasodilatory effect could be beneficial in reducing both preload and afterload in heart failure.
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, bioavailability, and half-life, are not extensively reported in publicly available literature. The primary focus of existing research has been on its pharmacodynamic effects.
Key Preclinical Studies and Experimental Protocols
In Vivo Studies in a Canine Model of Heart Failure
-
Objective: To assess the hemodynamic effects of this compound.
-
Methodology:
-
Anesthetized dogs were used.
-
A bolus intravenous injection of this compound was administered at doses ranging from 10 to 100 micrograms/kg.[6] In other studies, doses of 0.01-0.3 µmol/kg were used.[1]
-
Hemodynamic parameters including mean circulatory filling pressure, total peripheral resistance, cardiac output, heart rate, and mean blood pressure were monitored.
-
-
Key Findings: this compound caused a dose-dependent decrease in mean circulatory filling pressure and total peripheral resistance, while increasing cardiac output and heart rate.[6] It also produced a dose-dependent increase in left ventricular dP/dt.[1]
Ex Vivo Studies in Isolated Guinea Pig Papillary Muscles
-
Objective: To determine the positive inotropic effect and the role of PDE III inhibition.
-
Methodology:
-
Papillary muscles were isolated from guinea pig hearts.
-
The muscles were electrically stimulated to contract.
-
This compound was added to the organ bath in concentrations ranging from 0.3 to 100 µM.
-
The force of contraction was measured.
-
For PDE inhibition assays, homogenates of guinea pig myocardium were used, and the activity of different PDE isoenzymes was measured in the presence of varying concentrations of this compound (1-1,000 µM).[2]
-
-
Key Findings: this compound exerted a concentration-dependent positive inotropic effect with an EC50 of 0.8 µM.[2] It selectively inhibited PDE III with an IC50 of 3.8 µM, with no significant effect on other PDE isoenzymes.[2]
Long-term Efficacy Study in Cardiomyopathic Hamsters
-
Objective: To evaluate the effect of long-term this compound treatment on survival in a model of chronic heart failure.
-
Methodology:
-
Male BIO-14.6 strain cardiomyopathic hamsters were used.
-
At approximately 150 days of age, hamsters were randomly assigned to receive daily oral doses of this compound (0.1 mg/kg or 1 mg/kg) or a control vehicle.[7]
-
Survival was monitored over the course of the study.
-
-
Key Findings: The median survival time was significantly prolonged in both this compound-treated groups compared to the control group. The final survival rate at 284 days was 0% in the control group, 17.1% in the low-dose group, and 38.6% in the high-dose group.[7]
Experimental Workflow for Assessing Calcium Sensitization
References
- 1. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial contractile system in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of MCI-154 on calcium sensitivity of vascular smooth muscle and its mechanism in hemorrhagic shock in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MCI-154, a novel cardiotonic agent, on mean circulatory filling pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Senazodan: A Technical Guide to its Molecular Targets and Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan (MCI-154) is a pyridazinone derivative that has been investigated for its cardiotonic properties, positioning it as a potential therapeutic agent for acute heart failure. Its mechanism of action is dual, involving the inhibition of phosphodiesterase III (PDE III) and the sensitization of myocardial contractile proteins to calcium. This guide provides a detailed overview of the molecular targets of this compound, its interactions with these targets, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized. While showing promise in preclinical and early clinical studies, the development of this compound was discontinued in Phase II.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. Inotropic agents are a class of drugs that increase the force of myocardial contraction and are used in the management of acute decompensated heart failure. This compound emerged as a novel inotropic agent with a dual mechanism of action aimed at improving cardiac performance. It is classified as a calcium sensitizer and a phosphodiesterase III inhibitor.[1] This document serves as an in-depth technical resource on the molecular pharmacology of this compound.
Molecular Targets
The primary molecular targets of this compound are:
-
Phosphodiesterase III (PDE III): An enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).
-
Cardiac Troponin C (cTnC): A key protein in the troponin complex that binds calcium to initiate muscle contraction.
Molecular Interactions and Pharmacodynamics
Phosphodiesterase III Inhibition
This compound is a selective inhibitor of phosphodiesterase III.[2] The inhibition of PDE III in cardiac myocytes leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, contributing to a positive inotropic effect.
Calcium Sensitization
This compound enhances the sensitivity of the contractile machinery to calcium, meaning that a greater force of contraction is achieved at a given intracellular calcium concentration.[2][3] This is thought to occur through its interaction with cardiac troponin C, enhancing the binding of calcium to this protein.[3] However, recent studies using solution NMR spectroscopy have shown that while this compound binds weakly to the C-terminal domain of isolated cardiac troponin C, it does not bind to cTnC when it is part of the intact troponin complex with troponin I.[4] This suggests that the calcium-sensitizing effect of this compound may be indirect or involve other targets within the myofilament.[4]
This compound has been shown to directly affect actin-myosin crossbridge kinetics and increase myosin ATPase activity.[3] In skinned myocardial fibers from endotoxic shock rats, this compound demonstrated the ability to reverse the decreased sensitivity of cardiac contractile proteins to calcium.[1]
Electrophysiological Effects
In guinea pig atrial myocytes, this compound has been observed to decrease the delayed rectifier potassium current (IK), with a preferential block of the rapidly activating component (IKr).[5] This action may contribute to the observed changes in action potential duration. Notably, at concentrations of 10 and 100 microM, it did not increase the inward L-type Ca2+ current.[5]
Vascular Effects
The inhibition of PDE III in vascular smooth muscle cells also leads to increased cAMP levels, resulting in vasodilation and a decrease in both preload and afterload. This compound has been shown to reduce contractions produced by noradrenaline and high potassium concentrations in guinea-pig femoral artery and vein preparations.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
| Parameter | Value | Species/Tissue | Reference |
| PDE III Inhibition | |||
| IC50 | 2.5 ± 0.6 µmol/l | Canine Cardiac | [2] |
| Calcium Sensitization | |||
| Effective Concentration | 1 x 10-5 M | Skinned Rat Papillary Muscle | [1] |
| Parameter | Dose/Concentration | Effect | Species/Model | Reference |
| In Vivo Hemodynamics | ||||
| Left Ventricular dP/dt | 0.01-0.3 µmol/kg i.v. | Dose-dependent increase | Anesthetized Rat | [2] |
| Mean Arterial Pressure | 0.01-0.3 µmol/kg i.v. | Dose-dependent decrease | Anesthetized Rat | [2] |
| Heart Rate | 0.01-0.3 µmol/kg i.v. | Small increase | Anesthetized Rat | [2] |
| Electrophysiology | ||||
| Delayed Rectifier K+ Current (IK) | 10 and 100 µM | Decrease, with preferential block of IKr | Guinea Pig Atrial Myocytes | [5] |
| L-type Ca2+ Current (ICa-L) | 10 and 100 µM | No increase | Guinea Pig Atrial Myocytes | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow for Calcium Sensitivity Assay
Caption: Workflow for skinned fiber calcium sensitivity assay.
Experimental Protocols
Calcium Sensitivity in Skinned Myocardial Fibers
This protocol is based on methodologies described for studying the effects of MCI-154 on endotoxic shock rat models.[1]
-
Tissue Preparation: Isolate right ventricular papillary muscles from the heart of the model organism.
-
Skinning: Chemically remove the sarcolemma (skinning) by incubating the muscle fibers in a solution containing a detergent such as saponin. This allows for direct access to the myofilaments.
-
Mounting: Mount the skinned fiber preparation between a force transducer and a length controller to measure isometric tension.
-
Activation: Sequentially expose the fibers to a series of activating solutions with buffered free calcium concentrations, typically ranging from pCa 8.0 to pCa 4.0 (-log[Ca2+]).
-
Data Acquisition: Record the steady-state tension at each pCa level to generate a tension-pCa relationship curve.
-
Drug Application: Repeat the activation steps in the presence of this compound at the desired concentration (e.g., 1 x 10-5 M).
-
Analysis: Determine the pCa required to produce 50% of the maximal calcium-activated tension (pCa50). An increase in pCa50 in the presence of this compound indicates an increase in calcium sensitivity.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on methods used to study the effects of MCI-154 on guinea pig atrial myocytes.[5]
-
Cell Isolation: Enzymatically dissociate single atrial myocytes from the heart tissue.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure ionic currents across the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: Apply specific voltage-clamp protocols to isolate and measure the ionic current of interest (e.g., L-type Ca2+ current or delayed rectifier K+ current).
-
Drug Perfusion: Perfuse the cells with a control extracellular solution, and then switch to a solution containing this compound at the desired concentration.
-
Data Analysis: Measure the amplitude and kinetics of the ionic currents before and after the application of this compound to determine its effects.
Conclusion
This compound is a cardiotonic agent with a dual mechanism of action involving phosphodiesterase III inhibition and calcium sensitization. Its ability to increase myocardial contractility and induce vasodilation made it a candidate for the treatment of acute heart failure. While the inhibition of PDE III is well-characterized, the precise mechanism of its calcium-sensitizing effect is still a subject of investigation, with evidence suggesting an indirect effect on the myofilaments rather than a direct interaction with the functional troponin complex. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the molecular pharmacology of this compound for the scientific community.
References
- 1. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The calcium sensitizer drug MCI-154 binds the structural C-terminal domain of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential inhibition of Ikr by MCI-154, a putative cardiotonic Ca2+ sensitizer, in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory actions of MCI-154 on guinea-pig femoral artery and vein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Senazodan (MCI-154): A Calcium-Sensitizing Phosphodiesterase III Inhibitor for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Senazodan (also known as MCI-154), a cardiotonic agent investigated for the treatment of heart failure. This compound exhibits a dual mechanism of action, functioning as both a phosphodiesterase III (PDE-III) inhibitor and a calcium sensitizer. This document synthesizes available preclinical data to offer a comprehensive resource on its pharmacology, efficacy in various heart failure models, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound's primary mechanism of action involves the sensitization of cardiac contractile proteins to calcium, which enhances the force of myocardial contraction without a significant increase in intracellular calcium concentration.[1][2] This calcium-sensitizing effect is believed to be the main contributor to its positive inotropic properties.[1][3] Additionally, this compound is a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, which contributes to its positive inotropic and vasodilatory effects.[4]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiac muscle cells.
In Vitro Studies
Phosphodiesterase III Inhibition
This compound demonstrated a high selectivity for the inhibition of PDE-III isolated from guinea pig myocardium.
| Parameter | Value | Species | Tissue | Reference |
| IC50 (PDE-III) | 3.8 µM | Guinea Pig | Myocardium | [4] |
| IC50 (PDE-III) | 10.1 µM | Guinea Pig | Left Ventricle | [5] |
-
Experimental Protocol: PDE Inhibition Assay
-
Tissue Preparation: Homogenates of guinea pig myocardium were prepared.
-
Assay Conditions: The inhibitory activity of this compound on PDE isoenzymes (I, II, III, and IV) was measured.
-
Data Analysis: The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was determined.[4]
-
Positive Inotropic Effects
This compound was shown to exert a concentration-dependent positive inotropic effect in isolated cardiac muscle preparations from various species.[3] Its potency was found to be greater than that of other PDE-III inhibitors like amrinone and milrinone.[3]
| Parameter | Value | Species | Tissue | Reference |
| EC50 (Inotropy) | 0.8 µM | Guinea Pig | Papillary Muscle | [4] |
| EC50 (+dP/dt) | 4.31 x 10⁻⁹ M | Guinea Pig | Langendorff Heart | [5] |
-
Experimental Protocol: Isolated Papillary Muscle Assay
-
Tissue Preparation: Papillary muscles were isolated from the hearts of guinea pigs.
-
Experimental Setup: The muscles were mounted in an organ bath containing a physiological salt solution and electrically stimulated.
-
Measurement: The force of contraction was measured before and after the addition of increasing concentrations of this compound.
-
Data Analysis: The concentration of this compound that produced 50% of the maximal increase in the force of contraction (EC50) was calculated.[4]
-
In Vivo Animal Studies
Hemodynamic Effects in Anesthetized Dogs
In anesthetized dogs, this compound demonstrated beneficial hemodynamic effects, including vasodilation and an increase in cardiac output.
| Parameter | Dose (µg/kg, i.v.) | Change | Species | Model | Reference |
| Mean Circulatory Filling Pressure | 10-100 | Dose-dependent decrease | Dog | Anesthetized | [6] |
| Total Peripheral Resistance | 10-100 | Decreased | Dog | Anesthetized | [6] |
| Cardiac Output | 10-100 | Increased | Dog | Anesthetized | [6] |
| Heart Rate | 10-100 | Increased | Dog | Anesthetized | [6] |
| Mean Blood Pressure | 10-100 | Decreased | Dog | Anesthetized | [6] |
-
Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs
-
Animal Model: Healthy anesthetized dogs.
-
Drug Administration: this compound was administered as an intravenous bolus injection at doses ranging from 10 to 100 µg/kg.
-
Measurements: Hemodynamic parameters including mean circulatory filling pressure, total peripheral resistance, cardiac output, heart rate, and mean blood pressure were continuously monitored.[6]
-
Pacing-Induced Heart Failure in Dogs
This compound was evaluated in a canine model of chronic heart failure induced by rapid ventricular pacing, a model that mimics many of the hemodynamic and neurohumoral changes seen in human congestive heart failure.[7][8]
| Parameter | Treatment | Change | Species | Model | Reference |
| LV Contractility (Ees) | 1.0 µg/kg/min for 15 min | +1.94 mm Hg/mL | Dog | Pacing-Induced HF | [8] |
| LV Relaxation (T1/2) | 1.0 µg/kg/min for 15 min | -8.2 ms | Dog | Pacing-Induced HF | [8] |
| LV End-Diastolic Pressure | 1.0 µg/kg/min for 15 min | -9 mm Hg | Dog | Pacing-Induced HF | [7] |
-
Experimental Protocol: Pacing-Induced Heart Failure Model
-
Model Induction: Chronic heart failure was induced in dogs by rapid right ventricular pacing for 2 to 4 weeks.
-
Drug Administration: this compound was administered as a continuous intravenous infusion.
-
Measurements: Left ventricular (LV) function was assessed using cineventriculography and a tip manometer to measure LV pressure. Parameters such as LV contractility (end-systolic pressure-volume ratio, Ees), LV relaxation (time constant of isovolumic pressure decay, T1/2), and LV end-diastolic pressure were determined.[7][8]
-
Experimental Workflow for Pacing-Induced Heart Failure Study```dot
Ischemic Heart Failure Models in Dogs
This compound has been shown to improve contractile function in ischemic myocardium without increasing myocardial oxygen demand, suggesting its potential utility in ischemic heart failure.
[9][10]| Parameter | Treatment | Change | Species | Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ischemic Zone Segment Shortening | 0.1 or 0.3 µg/kg/min | Significantly improved recovery | Dog | Ischemia-Reperfusion | |[11] | Ischemic Zone MVO2 | Infusion | No increase | Dog | Partial Coronary Occlusion | |[9] | Myocardial Acidosis | i.v. administration | Attenuated | Dog | Partial Coronary Occlusion | |[10]
-
Experimental Protocol: Ischemia-Reperfusion Model
-
Model Induction: Anesthetized dogs underwent a 30-minute occlusion of the left anterior descending coronary artery (LAD) followed by 2 hours of reperfusion.
-
Drug Administration: this compound was infused intravenously starting 10 minutes after the onset of occlusion and continued throughout the reperfusion period.
-
Measurements: Regional myocardial segment shortening in the ischemic area was assessed by sonomicrometry.
-
[11]#### 3.4. Cardiomyopathic Hamster Model
Long-term administration of this compound demonstrated a significant improvement in the survival of cardiomyopathic hamsters, a genetic model of heart failure.
| Parameter | Treatment | Result | Species | Model | Reference |
| Median Survival Time | 0.1 mg/kg/day | 243 days (vs. 227 in control) | Hamster | BIO-14.6 Cardiomyopathic | |
| Median Survival Time | 1 mg/kg/day | 260 days (vs. 227 in control) | Hamster | BIO-14.6 Cardiomyopathic | |
| Final Survival Rate (at 284 days) | 1 mg/kg/day | 38.6% (vs. 0% in control) | Hamster | BIO-14.6 Cardiomyopathic |
-
Experimental Protocol: Cardiomyopathic Hamster Study
-
Animal Model: Male cardiomyopathic hamsters of the BIO-14.6 strain, starting at approximately 150 days of age.
-
Drug Administration: this compound was administered daily at two different doses (0.1 and 1 mg/kg).
-
Endpoint: The primary endpoint was the lifespan of the hamsters, with survival rates monitored over time.
-
The preclinical data for this compound (MCI-154) consistently demonstrate its potential as a therapeutic agent for heart failure. Its dual mechanism of action as a PDE-III inhibitor and a calcium sensitizer translates into potent positive inotropic and vasodilatory effects. In vitro studies have established its selectivity for PDE-III and its superior potency in enhancing myocardial contractility compared to other inotropes. In vivo studies across various animal models of heart failure, including those mimicking chronic and ischemic conditions, have shown that this compound improves cardiac function, enhances left ventricular systolic and diastolic performance, and, in a long-term study, increases survival. Notably, its beneficial effects in ischemic models are achieved without an increase in myocardial oxygen consumption, a critical advantage for patients with coronary artery disease. While the clinical development of this compound for acute heart failure was discontinued, the preclinical findings remain a valuable reference for the development of new inotropic agents with similar mechanisms of action.
Logical Relationship of this compound's Preclinical Findings```dot
References
- 1. Cardiac and coronary vasodilator effects of the novel cardiotonic agent, MCI-154, assessed in isolated, blood-perfused dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of the effects of MCI-154, a novel cardiotonic agent, on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MCI-154, a novel cardiotonic agent, on mean circulatory filling pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of MCI-154, a calcium sensitizer, on left ventricular systolic and diastolic function in pacing-induced heart failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of MCI-154, a cardiotonic agent, on regional contractile function and myocardial oxygen consumption in the presence and absence of coronary artery stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effect of MCI-154, a cardiotonic agent, on ischemic contractile failure and myocardial acidosis of dog hearts: comparison with dobutamine, milrinone and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a calcium-sensitizing positive inotropic agent MCI-154 and its combined use with enalapril on postischemic contractile dysfunction of dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Senazodan: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan (MCI-154) is a novel cardiotonic agent characterized by a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies investigating the efficacy of this compound. The data presented herein demonstrates its potential as a positive inotropic and vasodilatory agent for the management of heart failure. Despite promising preclinical and early clinical findings, the development of this compound was discontinued after Phase II trials. This document serves as a detailed repository of the scientific investigations into its pharmacological profile.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. Traditional inotropes, while effective in increasing cardiac contractility, are often associated with increased myocardial oxygen demand and arrhythmogenesis. This compound emerged as a promising therapeutic candidate with a unique pharmacological profile designed to enhance cardiac performance with a potentially improved safety margin. Its primary mechanisms of action include the inhibition of PDE-III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, and the sensitization of the contractile apparatus to intracellular calcium, thereby improving the efficiency of excitation-contraction coupling.
Mechanism of Action
This compound's cardiotonic effects are mediated through two primary signaling pathways:
-
Phosphodiesterase III (PDE-III) Inhibition: By selectively inhibiting PDE-III, this compound prevents the breakdown of cAMP in cardiac myocytes. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, contributing to a positive inotropic effect.
-
Calcium Sensitization: this compound directly enhances the sensitivity of the myofilaments to calcium. This mechanism is believed to involve a direct interaction with the troponin complex, stabilizing the calcium-bound state of troponin C. This leads to a greater force of contraction for a given intracellular calcium concentration, improving myocardial efficiency without significantly increasing intracellular calcium levels, a factor often linked to adverse effects of other inotropes.
In Vitro Effects of this compound
A summary of the key quantitative data from in vitro studies is presented in Table 1.
| Parameter | Species/Tissue | Value | Reference |
| PDE-III Inhibition | |||
| IC50 | Guinea Pig Myocardium | 3.8 µM | [1] |
| IC50 | Guinea Pig Left Ventricular Tissue | 10.1 µM | [2] |
| Positive Inotropic Effect | |||
| EC50 (Force of Contraction) | Guinea Pig Papillary Muscles | 0.8 µM | [1] |
| EC50 (+dP/dt) | Guinea Pig Langendorff Hearts | 4.31 nM | [2] |
| Calcium Sensitization | |||
| pCa50 Increase | Skinned Rat Right Ventricular Papillary Fibers (Endotoxic Shock Model) | Concentration-dependent increase | [3] |
Table 1: Summary of In Vitro Quantitative Data for this compound
Experimental Protocols
3.1.1. PDE-III Inhibition Assay (Summary)
-
Tissue Preparation: Homogenates of guinea pig myocardium were prepared.
-
Assay Principle: The inhibition of PDE-III activity was measured by quantifying the hydrolysis of radiolabeled cAMP.
-
Procedure: Various concentrations of this compound were incubated with the tissue homogenate and the substrate. The reaction was terminated, and the product was separated and quantified.
-
Data Analysis: The concentration of this compound that produced 50% inhibition of PDE-III activity (IC50) was calculated.[1][2]
3.1.2. Assessment of Inotropic Effects in Isolated Papillary Muscles (Summary)
-
Tissue Preparation: Papillary muscles were isolated from the right ventricles of guinea pigs.
-
Experimental Setup: The muscles were mounted in an organ bath containing physiological salt solution and stimulated electrically.
-
Measurement: The developed force of contraction was measured using a force transducer.
-
Procedure: Cumulative concentration-response curves for this compound were generated.
-
Data Analysis: The concentration of this compound that produced 50% of the maximal increase in the force of contraction (EC50) was determined.[1]
3.1.3. Calcium Sensitivity in Skinned Myocardial Fibers (Summary)
-
Tissue Preparation: Right ventricular papillary muscles from rats were chemically "skinned" using saponin to remove the cell membrane while preserving the contractile apparatus.
-
Experimental Setup: The skinned fibers were mounted on a force transducer and bathed in solutions with varying concentrations of free calcium (pCa).
-
Measurement: The tension developed by the fibers at different calcium concentrations was recorded.
-
Procedure: Tension-pCa relationships were determined in the absence and presence of this compound.
-
Data Analysis: The pCa required to produce 50% of the maximal calcium-activated tension (pCa50) was calculated as an index of calcium sensitivity.[3]
In Vivo Effects of this compound
A summary of the key quantitative data from in vivo studies is presented in Table 2.
| Species | Model | Dosage | Key Findings | Reference |
| Dog | Pentobarbital-Induced Heart Failure | 10-100 µg (i.v.) | Restored cardiac function to control levels. | [4] |
| Rabbit | Endotoxic Shock | 0.1 mg/kg (i.v.) followed by infusion | Significantly increased LVSP, IP, MC, and Lo; Reduced LVEDP. | [5][6] |
| Hamster | Cardiomyopathic (BIO 14.6 strain) | 0.1 and 1 mg/kg/day (oral) | Significantly prolonged median survival time (243 and 260 days vs. 227 days in control). |
Table 2: Summary of In Vivo Studies on this compound LVSP: Left Ventricular Systolic Pressure; IP: Isovolumetric Pressure; MC: Myocardial Contractility; Lo: Area of p-dp/dt(max) vector loop; LVEDP: Left Ventricular End-Diastolic Pressure.
Experimental Protocols
4.1.1. Pentobarbital-Induced Heart Failure in Dogs (Summary)
-
Animal Model: Anesthetized dogs were used to create a heart-lung preparation. Heart failure was induced by the administration of pentobarbital.
-
Drug Administration: this compound was administered intravenously in increasing doses.
-
Measurements: Cardiac function curves were generated by measuring cardiac output at various right atrial pressures.
-
Data Analysis: The effects of this compound on restoring the depressed cardiac function were evaluated.[4]
4.1.2. Endotoxic Shock in Rabbits (Summary)
-
Animal Model: Endotoxic shock was induced in rabbits by intravenous injection of E. coli endotoxin.
-
Drug Administration: A bolus of this compound was administered intravenously, followed by a continuous infusion.
-
Measurements: Hemodynamic parameters including heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressures, and indices of myocardial contractility were continuously monitored.
-
Data Analysis: The changes in hemodynamic parameters following this compound treatment were compared to a control group receiving normal saline.[5][6]
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflows
Caption: Conceptual workflow for in vitro experiments.
Caption: Generalized workflow for in vivo studies.
Discussion
The compiled data from preclinical studies consistently demonstrates that this compound is a potent inotropic and vasodilatory agent. Its dual mechanism of action offers a theoretical advantage over pure PDE-III inhibitors or traditional catecholamines. The calcium-sensitizing property allows for an increase in contractility with a potentially lower risk of calcium overload-induced arrhythmias and without a substantial increase in myocardial oxygen consumption.
The in vitro studies confirm its selective PDE-III inhibitory activity and its ability to directly enhance the calcium sensitivity of the contractile machinery. The in vivo studies in various animal models of heart failure, including endotoxic shock and cardiomyopathy, have shown promising results in improving hemodynamic function and, in the case of cardiomyopathic hamsters, extending survival.
Conclusion
This compound (MCI-154) exhibits a compelling preclinical profile as a cardiotonic agent with a dual mechanism of action. The in vitro and in vivo data summarized in this technical guide highlight its efficacy in enhancing cardiac contractility and promoting vasodilation. While the clinical development of this compound was halted, the extensive preclinical research provides valuable insights into the therapeutic potential of agents with this combined pharmacological profile for the treatment of acute and chronic heart failure. Further research into compounds with similar dual mechanisms of action may be warranted.
References
- 1. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of pentobarbital-induced heart failure by MCI-154, a novel and potent cardiotonic agent, in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MCI-154, a calcium sensitizer, on cardiac function in endotoxemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MCI-154, a calcium sensitizer, on cardiac dysfunction in endotoxic shock in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Senazodan Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan (MCI-154), a pyridazinone derivative, has emerged as a promising cardiotonic agent due to its dual mechanism of action: selective inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium (Ca2+). This dual action provides a synergistic approach to enhancing cardiac contractility with the potential for a favorable therapeutic window. This technical guide provides a comprehensive exploration of this compound, its known analogues, and the broader class of pyridazinone-based PDE inhibitors. It includes a summary of pharmacological data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the research and development of novel cardiotonic agents.
Introduction
Congestive heart failure remains a significant global health challenge, necessitating the development of novel inotropic agents with improved efficacy and safety profiles. Traditional inotropes often increase myocardial oxygen demand and can be associated with arrhythmogenic risks. This compound represents a class of compounds that address these limitations by not only increasing the availability of cyclic adenosine monophosphate (cAMP) through PDE-III inhibition but also by directly enhancing the efficiency of the contractile apparatus's response to intracellular calcium. This guide delves into the core pharmacology of this compound and its chemical relatives, providing a foundational resource for researchers in cardiovascular drug discovery.
Core Compound: this compound (MCI-154)
Chemical Identity:
-
IUPAC Name: 6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-one
-
CAS Number: 98326-33-1
-
Molecular Formula: C₁₅H₁₄N₄O
Mechanism of Action: this compound exhibits a dual mechanism of action that contributes to its positive inotropic and vasodilatory effects:
-
Phosphodiesterase III (PDE-III) Inhibition: this compound selectively inhibits the PDE-III enzyme, which is responsible for the hydrolysis of cAMP in cardiac and vascular smooth muscle cells. Inhibition of PDE-III leads to an accumulation of intracellular cAMP. In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased myocardial contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.
-
Calcium Sensitization: In addition to its PDE inhibitory activity, this compound directly enhances the sensitivity of the cardiac myofilaments to Ca2+. This means that for a given intracellular Ca2+ concentration, this compound enables a greater force of contraction. This mechanism is thought to involve a direct interaction with the troponin complex, enhancing the Ca2+-induced conformational changes that lead to actin-myosin cross-bridge formation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound (MCI-154) based on available literature.
| Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| PDE-III Inhibition (IC₅₀) | 2.5 ± 0.6 µmol/l | Canine Cardiac Tissue | - | [1] |
| Positive Inotropic Effect (EC₅₀) | 0.8 µM | Guinea Pig Papillary Muscles | - | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
cAMP Signaling Pathway in Cardiomyocytes
References
Methodological & Application
Senazodan experimental protocol for in vitro assays
Introduction
Senazodan is a potent and selective phosphodiesterase 3 (PDE3) inhibitor investigated for its cardiotonic and vasodilatory properties. By inhibiting the PDE3 enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. This leads to increased intracellular cAMP levels, subsequent activation of Protein Kinase A (PKA), and modulation of downstream effectors, resulting in positive inotropic effects in cardiomyocytes and relaxation in vascular smooth muscle cells. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.
Mechanism of Action: The PDE3-cAMP-PKA Signaling Pathway
This compound exerts its effects by directly inhibiting the PDE3 enzyme. In cardiac and vascular smooth muscle cells, this inhibition triggers a well-defined signaling cascade. The enzyme adenylyl cyclase synthesizes cAMP from ATP. Normally, PDE3 hydrolyzes cAMP to AMP, terminating its signal. By blocking this degradation, this compound allows cAMP to accumulate in the cell. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates multiple target proteins, including L-type calcium channels and phospholamban in cardiomyocytes, and myosin light chain kinase in vascular smooth muscle cells, leading to increased contractility and vasodilation, respectively.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several well-characterized PDE3 inhibitors. This data provides a comparative baseline for assessing the potency of this compound in enzymatic assays.
| Compound | Target | IC50 Value | Reference |
| Cilostamide | PDE3A | 27 nM | [1] |
| Cilostamide | PDE3B | 50 nM | [1] |
| Cilostazol | PDE3 | 0.2 µM | [1] |
| Pimobendan | PDE3 | 0.32 µM | [1] |
| Milrinone | PDE3 | 2.1 µM | [1] |
Experimental Protocols
Protocol 1: PDE3 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on PDE3 enzyme activity. It is based on a luminescent assay format that measures the amount of cAMP remaining after the enzymatic reaction.
Materials:
-
Recombinant human PDE3 enzyme
-
This compound (and other reference compounds)
-
PDE-Glo™ Phosphodiesterase Assay Kit or equivalent
-
Assay Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle control to the wells of a microplate.
-
Add 10 µL of PDE3 enzyme solution (pre-diluted in Assay Buffer to a working concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of cAMP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect:
-
Add 25 µL of ADP-Glo™ Reagent (or equivalent stop/detection reagent) to terminate the enzymatic reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Intracellular cAMP Measurement Assay
This cell-based assay quantifies the increase in intracellular cAMP levels in response to this compound treatment. The protocol utilizes a luciferase-based biosensor for real-time, live-cell measurement.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or human cardiomyocytes derived from iPSCs.[4]
-
GloSensor™ cAMP Assay Kit (or equivalent) containing the pGloSensor™-22F cAMP Plasmid.[3]
-
Cell culture medium and supplements
-
Transfection reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminometer with live-cell reading capability
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.
-
Assay Workflow:
-
Equilibration: Remove the culture medium and add GloSensor™ cAMP Reagent (substrate) diluted in an appropriate buffer (e.g., CO2-independent medium). Incubate at room temperature for 2 hours.
-
Baseline Reading: Measure the basal luminescence of each well.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Kinetic or Endpoint Reading: Immediately begin measuring luminescence kinetically for 15-30 minutes or perform a final endpoint reading after a 20-minute incubation.
-
Data Analysis: Normalize the data by calculating the fold change in luminescence over the baseline reading. Plot the dose-response curve and determine the EC50 value for this compound.
Protocol 3: PKA Kinase Activity Assay
This assay measures the downstream effect of increased cAMP by quantifying the activity of PKA in cell lysates treated with this compound.
Materials:
-
Human cardiomyocytes or other relevant cell line.[5]
-
This compound
-
Cell lysis buffer
-
Microtiter plate pre-coated with PKA substrate
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Treatment: Culture cells to ~90% confluency and treat with various concentrations of this compound for 30 minutes.
-
Lysate Preparation: Wash cells with cold PBS and lyse using a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Kinase Reaction:
-
Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate plate and incubate for 10 minutes. Aspirate the buffer.[6]
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to the appropriate wells.
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate for 90 minutes at 30°C with gentle shaking.[7]
-
-
Detection:
-
Wash the wells four times with 1X Wash Buffer.
-
Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.[6]
-
Wash the wells four times.
-
Add 40 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[6][8]
-
Wash the wells four times.
-
-
Signal Development:
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance and plot the PKA activity (absorbance) against the concentration of this compound to generate a dose-response curve.
Protocol 4: Vascular Smooth Muscle Cell (VSMC) Relaxation Assay
This functional assay assesses the vasodilatory potential of this compound using a 3D spheroid model that mimics a more physiological state of VSMCs.[9]
Materials:
-
Human aortic or umbilical artery smooth muscle cells (HASMCs or HUASMCs).[9]
-
Spheroid-compatible microplates (e.g., ultra-low attachment plates)
-
Collagen Type I hydrogels
-
Vasoconstrictor agent (e.g., Endothelin-1)
-
Time-lapse phase-contrast microscope
Procedure:
-
Spheroid Formation: Culture VSMCs as 3D spheroids in ultra-low attachment plates for 2-3 days until compact structures are formed.
-
Spheroid Plating: Prepare collagen hydrogels in a suitable plate format. Gently transfer 10-15 spheroids onto the surface of each hydrogel. Allow them to attach for 18-24 hours.[9]
-
Pre-contraction: Induce contraction of the attached spheroids by adding a submaximal concentration of a vasoconstrictor like Endothelin-1. Monitor the contraction via microscopy until a stable contracted state is achieved.
-
Compound Addition: Add varying concentrations of this compound to the pre-contracted spheroids. Include a vehicle control.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse phase-contrast images every 10-20 seconds for up to 10 minutes.[9]
-
Data Analysis:
-
Quantify the change in the surface area of the spheroids over time using image analysis software.
-
Relaxation is measured as the percentage increase in spheroid area relative to the pre-contracted state.
-
Plot the percentage relaxation against the this compound concentration to determine its EC50 for vasodilation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. arborassays.com [arborassays.com]
- 8. abcam.com [abcam.com]
- 9. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Senazodan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan (also known as MCI-154) is a novel cardiotonic agent with a dual mechanism of action that makes it a compound of significant interest for the treatment of heart failure. It acts as both a calcium (Ca²⁺) sensitizer and a selective inhibitor of phosphodiesterase III (PDE3).[1] This dual activity enhances myocardial contractility (positive inotropy) and promotes vasodilation, thereby improving cardiac output without a significant increase in heart rate.[1]
The Ca²⁺ sensitizing effect of this compound involves a direct interaction with the cardiac troponin C (cTnC) complex, increasing its sensitivity to calcium and leading to a more forceful contraction for a given intracellular Ca²⁺ concentration.[1] Concurrently, by inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels in cardiac muscle cells contribute to increased contractility, while in vascular smooth muscle cells, it leads to relaxation and vasodilation.[3]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and similar compounds. The assays described will enable researchers to quantify its effects on cAMP levels, cardiomyocyte contractility, vascular smooth muscle relaxation, and direct Ca²⁺ binding to cTnC.
Data Presentation: Comparative Activity of PDE3 Inhibitors
Table 1: PDE3 Inhibition Activity
| Compound | IC₅₀ (PDE3) | Cell/System | Reference |
| Levosimendan | 7.5 nM | Purified guinea pig left ventricle PDE3 | [4] |
| Milrinone | 2.1 µM | Not Specified | [5] |
| Cilostamide | 27 nM (PDE3A), 50 nM (PDE3B) | Not Specified | [5] |
Table 2: Inotropic and Ca²⁺ Sensitizing Effects
| Compound | EC₅₀ (Positive Inotropy) | EC₅₀ (Ca²⁺ Sensitization) | Cell/System | Reference |
| Levosimendan | 60 nM | 8.4 nM | Guinea pig papillary muscle | [4] |
| Dextrosimendan | 2.8 µM | 0.64 µM | Guinea pig papillary muscle | [4] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for cAMP Measurement
Caption: Workflow for cAMP accumulation assay.
Experimental Protocols
Cell-Based cAMP Accumulation Assay
This protocol is designed to quantify changes in intracellular cAMP levels in response to this compound treatment. A homogeneous time-resolved fluorescence (HTRF) assay is described here, but other methods like luminescence-based assays are also suitable.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., CHO cells)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
384-well white assay plates
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293 cells in culture medium.
-
Seed 5,000 cells per well in a 384-well white assay plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Prepare a positive control of Forskolin (e.g., 10 µM).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, add the d2-labeled cAMP and the anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader (emission at 665 nm and 620 nm).
-
Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.
-
Plot the dose-response curve and calculate the EC₅₀ value for cAMP accumulation.
-
Cardiomyocyte Contractility Assay
This assay measures the inotropic effect of this compound on cultured cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cardiomyocyte culture medium
-
Matrigel-coated 96-well plates
-
This compound
-
Isoproterenol (positive control)
-
Microscope with a high-speed camera and contractility analysis software
Protocol:
-
Cell Seeding:
-
Plate hiPSC-CMs on Matrigel-coated 96-well plates at an appropriate density to form a spontaneously beating monolayer.
-
Culture the cells for 5-7 days, allowing them to mature and establish a stable beat rate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in pre-warmed culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or Isoproterenol (e.g., 1 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Contractility Measurement:
-
Place the 96-well plate on the stage of the microscope.
-
Record videos of the contracting cardiomyocytes for each well.
-
Use a contractility analysis software to quantify parameters such as beat rate, contraction amplitude, and contraction/relaxation velocity.
-
-
Data Analysis:
-
Normalize the contractility parameters to the baseline (before treatment).
-
Plot the dose-response curves for the relevant parameters and determine the EC₅₀ for the inotropic effect.
-
Vascular Smooth Muscle Cell Relaxation Assay
This protocol assesses the vasodilatory properties of this compound by measuring the relaxation of pre-contracted vascular smooth muscle cells (VSMCs).
Materials:
-
Primary human aortic smooth muscle cells (HASMCs)
-
Smooth muscle cell growth medium
-
Collagen-coated 24-well plates
-
This compound
-
Phenylephrine (or other vasoconstrictor)
-
Sodium nitroprusside (positive control)
-
Microscope with time-lapse imaging capabilities
Protocol:
-
Cell Seeding and Contraction:
-
Seed HASMCs on collagen-coated 24-well plates and grow to confluence.
-
Induce contraction by treating the cells with a vasoconstrictor like Phenylephrine (e.g., 10 µM) for 10-15 minutes.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the this compound dilutions or sodium nitroprusside (e.g., 10 µM) to the pre-contracted cells.
-
-
Relaxation Measurement:
-
Acquire time-lapse images of the cells at regular intervals (e.g., every minute) for 30-60 minutes.
-
Analyze the images to measure the change in cell surface area or length, which corresponds to cell relaxation.
-
-
Data Analysis:
-
Quantify the extent of relaxation for each concentration of this compound.
-
Plot the dose-response curve for vasodilation and calculate the EC₅₀ value.
-
Cardiac Troponin C Ca²⁺ Binding Assay
This biochemical assay evaluates the direct effect of this compound on the Ca²⁺ binding affinity of cardiac troponin C.
Materials:
-
Purified recombinant human cardiac troponin C (cTnC)
-
This compound
-
Calcium chloride (CaCl₂) solution
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4)
-
HEPES buffer
-
Fluorimeter
Protocol:
-
Assay Preparation:
-
In a 96-well black plate, add a fixed concentration of purified cTnC and the fluorescent Ca²⁺ indicator in HEPES buffer.
-
Add varying concentrations of this compound to the wells.
-
-
Calcium Titration:
-
Perform a serial dilution of CaCl₂.
-
Add increasing concentrations of CaCl₂ to the wells containing cTnC, the indicator, and this compound.
-
-
Fluorescence Measurement:
-
After a short incubation, measure the fluorescence intensity in each well using a fluorimeter. The fluorescence signal will increase as Ca²⁺ binds to cTnC and the indicator.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the Ca²⁺ concentration for each this compound concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd) for Ca²⁺ binding to cTnC in the presence of different concentrations of this compound. A decrease in Kd indicates increased Ca²⁺ sensitivity.
-
References
- 1. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells-Potential Application in Microsurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing Calcium Sensitization with Senazodan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan (also known as MCI-154) is a cardiotonic agent that enhances myocardial contractility. Its mechanism of action involves a dual effect: it acts as a calcium sensitizer by directly interacting with the cardiac contractile machinery, and it functions as a phosphodiesterase III (PDE III) inhibitor. This dual action leads to an increase in the force of contraction without a significant increase in intracellular calcium concentration, which can be beneficial in the treatment of heart failure. These application notes provide detailed protocols for assessing the calcium sensitization effects of this compound in a laboratory setting.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 6-[4-(4-pyridinylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone |
| Synonyms | MCI-154 |
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.3 g/mol |
Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ (PDE III Inhibition) | 3.8 µM | Guinea Pig Myocardium | [1] |
| EC₅₀ (Positive Inotropic Effect) | 0.8 µM | Guinea Pig Papillary Muscle | [1] |
| Effective Concentration (Skinned Fibers) | 10 µM | Rat Right Ventricular Papillary Muscles | [2] |
| Effective Concentration (Myofibril ATPase) | 0.1 µM - 100 µM | Canine Myofibrils | [3] |
Signaling Pathway of this compound
This compound exerts its calcium-sensitizing effect primarily by increasing the affinity of cardiac troponin C (cTnC) for calcium. This enhanced binding stabilizes the troponin complex in a state that promotes the interaction of actin and myosin, leading to increased contractility. Additionally, its inhibition of PDE III leads to an accumulation of cyclic AMP (cAMP), further contributing to the positive inotropic effect.
Experimental Protocols
Skinned Cardiac Fiber Assay for Calcium Sensitivity
This protocol details the procedure for assessing the effect of this compound on the calcium sensitivity of myofilaments using chemically skinned (permeabilized) cardiac muscle fibers.
-
Relaxing Solution (pCa 9.0): 10 mM EGTA, 5 mM MgATP, 10 mM imidazole, 100 mM KCl, pH 7.0.
-
Activating Solution (pCa 4.5): 10 mM Ca-EGTA, 5 mM MgATP, 10 mM imidazole, 100 mM KCl, pH 7.0.
-
Intermediate pCa Solutions: Prepared by mixing relaxing and activating solutions in appropriate ratios.
-
Skinning Solution: Relaxing solution containing 500 mg/L saponin.
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.
-
Tissue Preparation: Isolate right ventricular papillary muscles from a suitable animal model (e.g., rat).
-
Fiber Skinned: Incubate the muscle fibers in the skinning solution on ice for 30 minutes to permeabilize the cell membranes.
-
Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller in a temperature-controlled experimental chamber.
-
Baseline Force-pCa Curve:
-
Initially, perfuse the fiber with the relaxing solution (pCa 9.0).
-
Sequentially expose the fiber to solutions of increasing calcium concentrations (decreasing pCa values).
-
Record the steady-state force at each pCa.
-
-
This compound Incubation: Incubate the fiber in the relaxing solution containing the desired concentration of this compound (e.g., 10 µM) for a sufficient period to allow for drug equilibration.[2]
-
Post-Drug Force-pCa Curve: Repeat the stepwise exposure to increasing calcium concentrations in the presence of this compound and record the steady-state force at each pCa.
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force obtained at pCa 4.5.
-
Plot the normalized force versus pCa.
-
Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is achieved). A leftward shift in the curve and an increase in pCa₅₀ indicate an increase in calcium sensitivity.
-
Myofibrillar ATPase Activity Assay
This assay measures the effect of this compound on the rate of ATP hydrolysis by isolated myofibrils at different calcium concentrations. An increase in ATPase activity at submaximal calcium concentrations is indicative of calcium sensitization.
-
Myofibril Isolation Buffer: e.g., 50 mM KCl, 10 mM Tris-HCl (pH 7.0), 1 mM EGTA, 0.5 mM DTT.
-
ATPase Reaction Buffer: 50 mM KCl, 20 mM imidazole (pH 7.0), 5 mM MgCl₂, 2 mM EGTA.
-
ATP Solution: 50 mM ATP, pH 7.0.
-
Calcium-EGTA Buffers: A series of buffers with varying free Ca²⁺ concentrations (pCa 9.0 to 4.5).
-
This compound Stock Solution: Dissolved in a suitable solvent.
-
Phosphate Detection Reagent: e.g., Malachite green-molybdate reagent.
-
Myofibril Isolation: Isolate myofibrils from cardiac tissue using standard differential centrifugation methods.
-
Reaction Setup:
-
Prepare a series of reaction tubes, each containing the ATPase reaction buffer with a specific pCa.
-
For the experimental group, add this compound to the reaction tubes at the desired concentrations (e.g., 0.1 µM to 100 µM).[3]
-
Include a control group without this compound.
-
-
Initiate Reaction: Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of myofibrillar protein and ATP.
-
Incubation: Incubate the reaction for a fixed period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Phosphate Measurement: Centrifuge the samples to pellet the protein. Measure the concentration of inorganic phosphate (Pi) released in the supernatant using a colorimetric method.
-
Data Analysis:
-
Calculate the specific ATPase activity (nmol Pi/mg protein/min).
-
Plot the ATPase activity versus pCa for both control and this compound-treated samples.
-
A leftward shift of the pCa-ATPase activity curve in the presence of this compound indicates an increase in calcium sensitivity.[3]
-
Conclusion
The provided protocols offer robust methods for characterizing the calcium-sensitizing properties of this compound. The skinned fiber assay provides a direct measure of the drug's effect on the force-calcium relationship of the myofilaments, while the myofibrillar ATPase assay gives insight into the energetic consequences of this sensitization. Together, these experiments can provide a comprehensive assessment of this compound's mechanism of action at the level of the contractile apparatus.
References
- 1. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial contractile system in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent stimulation of myofilament force and adenosine triphosphatase activity of canine cardiac muscle through a direct enhancement of troponin C Ca++ binding by MCI-154, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Senazodan-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan (MCI-154) is a cardiotonic agent with a dual mechanism of action: it acts as a selective inhibitor of phosphodiesterase 3 (PDE3) and as a calcium sensitizer.[1] This combined activity leads to an increase in cardiac contractility (positive inotropy) and vasodilation, making it a compound of interest for the treatment of heart failure. The development of high-throughput screening (HTS) assays for this compound-like compounds is crucial for identifying new therapeutic leads with similar or improved pharmacological profiles.
These application notes provide detailed protocols for a suite of HTS assays designed to identify and characterize compounds that mimic the dual actions of this compound. The proposed screening cascade includes a primary biochemical assay for PDE3 inhibition, followed by secondary cell-based assays to assess calcium flux and cardiomyocyte contractility, which are indicative of calcium sensitization and overall cellular efficacy.
Mechanism of Action of this compound-Like Compounds
This compound-like compounds are expected to exhibit two primary mechanisms of action:
-
PDE3 Inhibition: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels. In cardiac muscle, elevated cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, ultimately resulting in increased cardiac muscle contraction. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.
-
Calcium Sensitization: These compounds also enhance the sensitivity of the contractile apparatus to calcium. This compound appears to directly affect actin-myosin crossbridge kinetics and increase myosin ATPase activity.[1] It has been shown to enhance Ca2+ binding to myofilaments and purified cardiac troponin C.[1] This mechanism allows for an increase in contractile force without a corresponding increase in intracellular calcium concentration, which can be energetically favorable and reduce the risk of calcium overload-related arrhythmias.
Data Presentation: In Vitro Potency of PDE3 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other known PDE3 inhibitors. This data is essential for selecting appropriate positive controls and for benchmarking the potency of newly identified compounds.
| Compound | PDE3 IC50 | PDE Subtype Selectivity | Reference |
| This compound (MCI-154) | 3.8 µM | Selective for PDE3 | [2] |
| Cilostamide | 27 nM (PDE3A), 50 nM (PDE3B) | Selective for PDE3 | [3] |
| Milrinone | 2.1 µM | Pan-PDE inhibitor | [3] |
| Pimobendan | 0.32 µM | Selective for PDE3 | [3] |
| Olprinone | 0.35 µM | Selective for PDE3 | [3] |
| Cilostazol | 0.2 µM | Selective for PDE3 | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound-like compounds and the proposed experimental workflow for their screening and characterization.
Experimental Protocols
Primary High-Throughput Screening: Biochemical PDE3 Inhibition Assay
This assay identifies direct inhibitors of the PDE3 enzyme using a fluorescence polarization (FP) method.
Principle: The assay utilizes a fluorescently labeled cAMP substrate (cAMP-FAM). In the absence of inhibition, PDE3 hydrolyzes cAMP-FAM to AMP-FAM. A binding agent that specifically binds to the phosphate group of AMP-FAM is added. This binding results in a large complex that rotates slowly, leading to a high FP signal. In the presence of a PDE3 inhibitor, cAMP-FAM is not hydrolyzed, and the small, rapidly rotating molecule results in a low FP signal.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescently labeled cAMP (cAMP-FAM)
-
Binding Agent (phosphate-binding nanoparticles)
-
PDE Assay Buffer
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of test compounds in 100% DMSO. Create a dilution series of the compounds in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant PDE3 enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically by running an enzyme titration curve.
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compound or control (e.g., this compound, Cilostamide, or DMSO for negative control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
-
Enzyme Reaction:
-
Prepare the cAMP-FAM substrate solution by diluting it in PDE Assay Buffer to the desired final concentration (typically at or near the Km for the enzyme).
-
Initiate the reaction by adding 5 µL of the cAMP-FAM substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate for an additional 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a microplate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary High-Throughput Screening: iPSC-Cardiomyocyte Calcium Flux Assay
This cell-based assay identifies compounds that modulate intracellular calcium transients in cardiomyocytes, a key indicator of inotropic effects.
Principle: Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are loaded with a calcium-sensitive fluorescent dye. The rhythmic contractions of the cardiomyocytes are associated with transient increases in intracellular calcium. A high-throughput kinetic plate reader (e.g., FLIPR Tetra) is used to measure the fluorescence intensity changes over time, providing information on the beat rate, amplitude, and regularity of the calcium transients.
Materials:
-
Cryopreserved human iPSC-derived cardiomyocytes
-
iPSC-CM Plating Medium and Maintenance Medium
-
0.1% Gelatin solution
-
384-well, black, clear-bottom, tissue culture-treated plates
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Kinetic plate reader with integrated fluidics (e.g., FLIPR Tetra)
Protocol:
-
Cell Plating:
-
Coat the 384-well plates with 0.1% gelatin solution for at least 1 hour at 37°C.
-
Thaw the iPSC-CMs according to the manufacturer's protocol.
-
Aspirate the gelatin and plate the iPSC-CMs at a density that allows for the formation of a spontaneously beating syncytium (typically 15,000-20,000 cells/well) in Plating Medium.
-
Culture the cells at 37°C and 5% CO2, replacing the medium with Maintenance Medium every 2-3 days. The cells are typically ready for assay 7-10 days post-plating.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Addition and Data Acquisition:
-
Prepare a compound plate with the test compounds diluted in Maintenance Medium at 4x the final desired concentration.
-
Place both the cell plate and the compound plate into the kinetic plate reader, allowing them to equilibrate to the instrument's temperature (typically 37°C).
-
Program the instrument to record a baseline fluorescence reading for 1-2 minutes.
-
The instrument's integrated fluidics will then add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence for 5-10 minutes post-compound addition.
-
-
Data Analysis:
-
Software associated with the kinetic plate reader is used to analyze the calcium transients.
-
Key parameters to analyze include:
-
Beat rate (frequency of calcium peaks)
-
Peak amplitude (change in fluorescence intensity)
-
Peak duration and decay time
-
-
Compare the post-compound parameters to the baseline readings to determine the effect of each compound.
-
Secondary High-Throughput Screening: iPSC-Cardiomyocyte Contractility Assay
This assay directly measures the mechanical contraction of cardiomyocytes in response to test compounds using high-content imaging and video analysis.
Principle: iPSC-CMs are cultured in a monolayer, and their spontaneous contractions are recorded as videos using an automated high-content imaging system. Image analysis software is then used to quantify various parameters of contractility by tracking the movement of pixels or cell features over time.
Materials:
-
iPSC-derived cardiomyocytes cultured in 384-well, black, clear-bottom plates (as described in the calcium flux assay)
-
High-content imaging system with environmental control (temperature, CO2) and video capture capabilities.
-
Image analysis software for motion tracking (e.g., based on optical flow or block matching algorithms).
Protocol:
-
Cell Culture: Prepare plates of spontaneously contracting iPSC-CMs as described previously.
-
Compound Addition:
-
Prepare a compound plate with test compounds at 2x the final concentration in Maintenance Medium.
-
Gently remove half of the medium from the cell plate and replace it with an equal volume from the compound plate.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Place the cell plate into the high-content imaging system and allow it to equilibrate.
-
Acquire brightfield or phase-contrast videos of the contracting cardiomyocytes in each well. Typical acquisition parameters are 20-30 frames per second for 10-20 seconds.
-
-
Data Analysis:
-
Use the image analysis software to quantify contractility parameters from the videos.
-
The software will generate motion vectors and contraction profiles.
-
Key parameters to analyze include:
-
Contraction velocity
-
Relaxation velocity
-
Contraction amplitude (displacement)
-
Beat rate
-
-
Compare the contractility parameters of compound-treated wells to vehicle-treated control wells.
-
Conclusion
The combination of a primary biochemical PDE3 inhibition assay with secondary cell-based assays for calcium flux and contractility provides a robust and comprehensive screening platform for the discovery of novel this compound-like compounds. This tiered approach allows for the efficient identification of potent PDE3 inhibitors and subsequent characterization of their effects on cardiomyocyte physiology in a biologically relevant context. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the implementation of these assays in a drug discovery setting, ultimately accelerating the development of new therapies for heart failure.
References
Application Notes and Protocols for Senazodan in Cellular Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan (also known as siguazodan or SK&F 94836) is a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects that modulate cellular function, particularly in the cardiovascular system. In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and enhances the activity of L-type calcium channels. This results in an increased influx of calcium ions during the action potential, leading to a positive inotropic effect (increased contractility). These properties make this compound and other PDE-III inhibitors valuable tools for studying cardiac cellular electrophysiology and potential therapeutic agents for conditions like heart failure.
These application notes provide an overview of the electrophysiological effects of this compound, present representative quantitative data from related PDE-III inhibitors, and offer detailed protocols for investigating these effects using patch-clamp electrophysiology.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound in cardiac myocytes involves the potentiation of the cAMP signaling pathway.
Electrophysiological Effects: Quantitative Data
Direct quantitative electrophysiological data for this compound on ventricular myocytes is limited in publicly available literature. However, the effects of other well-characterized PDE-III inhibitors, such as milrinone and enoximone, provide a strong indication of the expected electrophysiological profile of this compound. The following table summarizes representative data from studies on these related compounds.
| Parameter | Drug | Concentration | Cell Type | Effect | Reference |
| Action Potential Duration (APD) | Amrinone | 0.1-1.0 mM | Rabbit Sinoatrial Node Cells | Shortened | [1] |
| Peak Depolarization Rate (Vmax) | Amrinone | 0.1-1.0 mM | Rabbit Sinoatrial Node Cells | Increased | [1] |
| Action Potential Amplitude | Amrinone | 0.1-1.0 mM | Rabbit Sinoatrial Node Cells | Increased | [1] |
| L-type Ca²⁺ Current (ICa,L) | Milrinone | Not specified | Cardiac Myocytes | Increased influx | [2] |
| L-type Ca²⁺ Current (ICa,L) | Enoximone | Not specified | Cardiac Myocytes | Enhanced influx | [3][4] |
| Delayed Rectifier K⁺ Current (IK) | Amrinone | 0.1 mM | Rabbit Sinoatrial Node Cells | Increased by 22.8% ± 4.7% | [1] |
| Hyperpolarization-activated Current (Ih) | Amrinone | 0.1 mM | Rabbit Sinoatrial Node Cells | Increased by 19.5% ± 7.3% | [1] |
| Left Ventricular +dP/dt | Milrinone | Dose-dependent | Human (in vivo) | Increased | [5][6] |
Note: The data presented above is for amrinone, milrinone, and enoximone, which are also PDE-III inhibitors. These values should be considered as representative of the expected effects of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of this compound on isolated cardiac myocytes using the whole-cell patch-clamp technique.
Experimental Workflow
Protocol 1: Recording of Cardiac Action Potentials (Current-Clamp)
Objective: To determine the effect of this compound on the action potential characteristics of ventricular myocytes.
Materials:
-
Isolated ventricular myocytes
-
Extracellular (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
Microforge for fire-polishing pipettes.
-
Perfusion system.
Procedure:
-
Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or rat) using established enzymatic digestion protocols.
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with intracellular solution. Fire-polish the pipette tips.
-
Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution at 37°C.
-
Establish a giga-ohm seal between the patch pipette and a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
-
Record stable baseline action potentials for at least 5 minutes.
-
Perfuse the chamber with extracellular solution containing the desired concentration of this compound.
-
Record action potentials in the presence of this compound until a steady-state effect is observed.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the effects.
-
Analyze the recorded action potentials for parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
Protocol 2: Recording of L-type Ca²⁺ Currents (Voltage-Clamp)
Objective: To quantify the effect of this compound on the L-type calcium current (ICa,L).
Materials:
-
Same as Protocol 1, with the following modifications to the solutions:
-
Extracellular solution for ICa,L recording (in mM): 135 TEA-Cl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX) to block Na⁺ channels; pH 7.4 with TEA-OH.
-
Intracellular solution for ICa,L recording (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with CsOH.
Procedure:
-
Follow steps 1-5 from Protocol 1 to establish a whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Hold the membrane potential at -80 mV. To inactivate Na⁺ and T-type Ca²⁺ channels, apply a prepulse to -40 mV for 500 ms.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.
-
Record stable baseline ICa,L for at least 5 minutes.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record ICa,L in the presence of this compound until a steady-state effect is achieved.
-
Perform a washout with the control extracellular solution.
-
Analyze the data by constructing current-voltage (I-V) relationship curves and comparing the peak ICa,L density (pA/pF) before and after this compound application.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (S.E.M.). Statistical significance can be determined using appropriate tests, such as a paired t-test or ANOVA. The concentration-response relationship for this compound's effects can be determined by fitting the data to a Hill equation to calculate the EC₅₀ value.
The expected outcome of these experiments is that this compound will increase the amplitude and prolong the plateau phase of the cardiac action potential, primarily due to an enhancement of the L-type calcium current. These application notes and protocols provide a comprehensive guide for researchers to investigate and quantify the cellular electrophysiological effects of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enoximone? [synapse.patsnap.com]
- 4. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 5. Effects of milrinone on left ventricular performance and myocardial contractility in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Senazodan Technical Support Center: Solubility and Formulation Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Senazodan. The following sections address common solubility and formulation challenges to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug known to be a calcium (Ca2+) sensitizer and a potent inhibitor of phosphodiesterase III (PDE3).[1] Its mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[2][3] By inhibiting PDE3, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA).[4][5] This cascade leads to two primary physiological effects:
-
Positive Inotropy: Increased force of cardiac muscle contraction.[2]
-
Vasodilation: Relaxation of vascular smooth muscle, which can lower blood pressure.[3]
Solubility and Stock Solution Preparation
Q2: In which solvents is this compound soluble?
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for preparing primary stock solutions. |
| Ethanol | Data Not Available | May act as a co-solvent but requires empirical testing. |
| Methanol | Data Not Available | Requires empirical testing. |
| PBS (Aqueous Buffer) | Expected to be low | Direct dissolution is not recommended for high concentrations. |
| Water | Expected to be low | Likely to result in suspension, not a true solution. |
Q3: How do I prepare a stock solution of this compound?
The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.[1] This stock can then be serially diluted into aqueous buffers or cell culture media for final experimental concentrations. Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO (Based on this compound Molecular Weight: 266.3 g/mol )[1]
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 3.755 mL | 18.776 mL | 37.552 mL |
| 5 mM | 0.751 mL | 3.755 mL | 7.510 mL |
| 10 mM | 0.376 mL | 1.878 mL | 3.755 mL |
Q4: My this compound solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent system. Follow this troubleshooting workflow to address the issue.
According to supplier recommendations, solubility can be enhanced by heating the solution to 37°C and using an ultrasonic bath for a short period.[1]
Q5: How should I store this compound powder and stock solutions?
-
Solid Powder: Store at -20°C for long-term stability.
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[1] For solutions in DMSO, store at -20°C for use within one month or at -80°C for use within six months.[1]
Formulation for Preclinical Studies
Q6: How can I formulate this compound for in vitro cell-based assays?
For in vitro studies, the standard method is to dilute a high-concentration DMSO stock solution directly into the cell culture medium to achieve the final desired concentration.
Protocol 1: General Method for Preparing Working Solutions for In Vitro Assays
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Table 2.
-
Make Intermediate Dilution (Optional): If required, create an intermediate dilution (e.g., 1 mM) from the 10 mM stock using either 100% DMSO or your final cell culture medium.
-
Prepare Final Working Solution: Add a small volume of the stock (or intermediate) solution to the final volume of cell culture medium. For example, add 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 1 µM (final DMSO concentration will be 0.01%).
-
Vortex Gently: Mix the final solution thoroughly by gentle vortexing or inversion before adding it to cells.
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your drug-treated samples.
Q7: What are the general strategies for formulating this compound for in vivo animal studies?
Formulating a poorly water-soluble drug like this compound for in vivo administration requires careful selection of vehicles to ensure adequate bioavailability and safety.[8][9] The choice of formulation depends heavily on the route of administration (e.g., oral, intravenous, subcutaneous).[10]
Table 3: Common Excipients and Vehicles for Preclinical Formulations [10][11]
| Excipient Class | Example(s) | Common Use / Purpose | Route |
| Aqueous Vehicle | 0.5-1% Methylcellulose (MC) | Suspension agent to keep drug particles dispersed. | Oral (PO) |
| Surfactant | Tween® 80, Polysorbate 80 | Wetting agent to improve dispersibility of drug particles. | PO, IV |
| Co-solvent | Polyethylene glycol 400 (PEG400) | Solubilizing agent for poorly soluble compounds. | PO, IV, SC |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | Strong organic solvent, used in small percentages. | IV, IP |
| Oil Vehicle | Sesame Oil, Corn Oil | For formulating highly lipophilic compounds. | SC, IM |
Protocol 2: Example Protocol for an Oral Suspension Formulation
This protocol is a general starting point and must be optimized for this compound based on its specific properties.
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in water. If needed, add a small amount of a wetting agent like Tween 80 (e.g., 0.1-0.5% v/v).
-
Weigh Compound: Accurately weigh the required amount of this compound powder needed for the target dose concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg dosing volume, you need a 1 mg/mL suspension).
-
Create Paste: Add a very small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to create a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume and concentration.
-
Homogenize: Ensure the suspension is uniform before each dose is drawn. This can be done by continuous stirring or vortexing.
-
Stability: Assess the physical stability of the suspension to ensure the drug does not settle too quickly, which could lead to inaccurate dosing. Prepare fresh daily unless stability data indicates otherwise.
References
- 1. glpbio.com [glpbio.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Phosphodiesterase (PDE) Inhibitors in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with phosphodiesterase (PDE) inhibitors, using "Senazodan" as a representative example of a novel PDE inhibitor. The guidance provided here is broadly applicable to the PDE inhibitor class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE inhibitors like this compound?
A1: Phosphodiesterase (PDE) inhibitors work by blocking the activity of PDE enzymes. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, these drugs increase the intracellular levels of cAMP and/or cGMP, leading to a variety of cellular responses depending on the specific PDE isoform being targeted and the cell type.[1][2]
Q2: What are "off-target" effects, and why are they a concern with PDE inhibitors?
Q3: I am observing unexpected cellular phenotypes in my experiment with this compound. How can I determine if these are due to off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: Test whether a structurally different inhibitor of the same target PDE isoform recapitulates the observed phenotype.
-
Rescue Experiments: If possible, express a form of the target PDE that is resistant to the inhibitor and see if this reverses the observed effect.
-
Knockdown/Knockout Models: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce the expression of the target PDE. If the phenotype of the genetic knockdown matches the phenotype of the inhibitor treatment, it is more likely to be an on-target effect.[3]
-
Selectivity Profiling: Test the inhibitor against a panel of other PDE isoforms and other relevant proteins to determine its selectivity profile.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Poorly characterized inhibitor selectivity, leading to variable engagement of off-target pathways in different experimental setups.
-
Troubleshooting Steps:
-
Confirm Inhibitor Purity and Identity: Ensure the purity and chemical identity of your this compound batch using methods like HPLC and mass spectrometry.
-
Perform Dose-Response Curves: Establish a clear dose-response relationship for the intended on-target effect. Use the lowest effective concentration to minimize off-target effects.
-
Consult Selectivity Data: Refer to selectivity data to understand which other PDE isoforms might be inhibited at the concentrations you are using.
-
Problem 2: Observed phenotype does not match the known function of the target PDE.
-
Possible Cause: The observed effect is mediated by an off-target interaction.
-
Troubleshooting Steps:
-
Conduct a Literature Review: Investigate the known functions of other PDE isoforms that are potently inhibited by your compound.
-
Use a More Selective Inhibitor: If available, switch to a more selective inhibitor for your target PDE to see if the unexpected phenotype persists.
-
Employ Orthogonal Approaches: As mentioned in FAQ 3, use genetic methods (siRNA, CRISPR) to validate that the phenotype is linked to the target and not an off-target.[3]
-
Data Presentation: PDE Inhibitor Selectivity
Understanding the selectivity of a PDE inhibitor is key to designing experiments and interpreting results. The following table provides a hypothetical example of selectivity data for "this compound" compared to other known PDE inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6] A lower IC50 value indicates higher potency.[6]
| Inhibitor | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) |
| This compound | 500 | 2500 | 10 | 1500 | 5 | 800 |
| Sildenafil | 280 | 3500 | 7400 | 7400 | 3.5 | 22 |
| Rolipram | >10000 | >10000 | >10000 | 200 | >10000 | >10000 |
| Milrinone | 1300 | >10000 | 190 | >10000 | >10000 | >10000 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
Protocol 1: Determining Inhibitor Specificity using a PDE Activity Assay
This protocol outlines a general method to determine the IC50 of an inhibitor against various PDE isoforms.
-
Reagents and Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
This compound (or other PDE inhibitor)
-
cGMP or cAMP substrate (e.g., fluorescently labeled)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the PDE enzyme, the substrate (cAMP or cGMP), and the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the product formation using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Visualizations
Signaling Pathway of PDE Inhibition
Caption: General signaling pathway of PDE inhibition.
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow to distinguish on-target vs. off-target effects.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
Optimizing Senazodan concentration for maximal efficacy
Welcome to the technical support center for Senazodan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[1] In cardiac muscle, this results in increased inotropy (contractility), chronotropy (heart rate), and dromotropy (conduction velocity).[1] In vascular smooth muscle, elevated cAMP inhibits myosin light chain kinase, leading to vasodilation.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial in vitro studies, we recommend a concentration range of 1 µM to 100 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the EC50 for your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a crystalline solid. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Are there any known off-target effects?
A4: While this compound is highly selective for PDE3, cross-reactivity with other PDE isoforms may occur at very high concentrations. It is advisable to consult the literature for specific cell lines or tissues. Some PDE inhibitors have been associated with side effects such as headache and hypotension, which are related to vasodilation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed efficacy | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. - Drug instability: Improper storage or handling may have led to the degradation of the compound. - Cell health: The cells may be unhealthy or have a low passage number, affecting their responsiveness. | - Perform a dose-response curve to determine the optimal concentration. - Prepare fresh stock solutions and ensure proper storage at -20°C. - Use healthy, actively dividing cells and maintain consistent cell culture practices. |
| High background signal or cytotoxicity | - High concentration of this compound: Excessive concentrations can lead to off-target effects or direct cytotoxicity. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: The cell culture may be contaminated. | - Lower the concentration of this compound used in the experiment. - Ensure the final DMSO concentration is below 0.1%. - Regularly check for and address any potential cell culture contamination. |
| Inconsistent results between experiments | - Variability in cell density: Inconsistent cell seeding can lead to variable responses. - Inconsistent incubation times: Variations in the duration of drug exposure can affect the outcome. - Reagent variability: Differences in batches of media, serum, or other reagents can introduce variability. | - Standardize cell seeding protocols and ensure uniform cell density across experiments. - Maintain consistent incubation times for all experiments. - Use the same batches of reagents whenever possible and qualify new batches before use. |
| Precipitation of the compound in media | - Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. - Interaction with media components: Components in the serum or media may cause the compound to precipitate. | - Lower the final concentration of this compound. - Consider using a different solvent for the initial stock solution, if compatible with your experimental system. - Test the solubility of this compound in your specific culture medium before conducting the experiment. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability (%) against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of cAMP Downstream Targets
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a downstream target of cAMP signaling (e.g., phosphorylated VASP or CREB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE3, increasing cAMP levels and leading to vasodilation and increased cardiac contractility.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
References
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Senazodan, a selective phosphodiesterase type 3 (PDE3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 3 (PDE3). By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevated cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular processes such as cardiac muscle contraction, smooth muscle relaxation, and inhibition of platelet aggregation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is readily soluble in DMSO for stock solutions. For aqueous buffers in cell-based assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental media is below 0.1% to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C. Aqueous solutions should be prepared fresh for each experiment and used within 24 hours to ensure potency. Avoid repeated freeze-thaw cycles of the DMSO stock.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability or inconsistent IC50 values in my cell-based assay.
-
Possible Cause 1: Cell Passage Number and Health.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure cells are healthy and have high viability (>95%) before starting the experiment.
-
-
Possible Cause 2: Inconsistent Assay Conditions.
-
Possible Cause 3: Compound Precipitation.
-
Solution: Visually inspect the diluted this compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using a lower concentration range.
-
Problem: No significant increase in cAMP levels after this compound treatment.
-
Possible Cause 1: Low PDE3 Expression in Cell Line.
-
Solution: Confirm that your chosen cell line expresses sufficient levels of PDE3. You can verify this through qPCR or Western blotting. Consider using a cell line known to have robust PDE3 expression, such as platelets or cardiac myocytes.
-
-
Possible Cause 2: Suboptimal Assay Timing.
-
Solution: The kinetics of cAMP accumulation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for measuring the peak cAMP response in your specific cell system.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh vial of this compound.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Solubility | Up to 50 mM in DMSO | Sparingly soluble in aqueous buffers |
| Storage | -20°C (DMSO stock); 4°C (aqueous, short-term) | Protect from light; Avoid freeze-thaw cycles |
| Typical IC50 Range | 10 - 100 nM | Varies depending on cell type and assay conditions |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations may cause cell toxicity |
Experimental Protocols
Protocol: Measurement of Intracellular cAMP Levels
This protocol describes a method for quantifying changes in intracellular cAMP levels in cultured cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Seeding: Seed cells (e.g., HEK293, CHO, or primary cardiomyocytes) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Wash the cells once with serum-free media. Add 90 µL of media containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX, to inhibit other PDEs) to each well and incubate for 10 minutes at 37°C.
-
This compound Treatment: Add 10 µL of this compound at various concentrations (prepared as 10x stocks) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the predetermined optimal time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells by adding 100 µL of 0.1 M HCl. Incubate for 10 minutes at room temperature with gentle shaking.
-
cAMP Quantification: Use a commercially available cAMP ELISA kit. Follow the manufacturer's instructions to measure the cAMP concentration in the cell lysates.
-
Data Analysis: Calculate the concentration of cAMP for each sample based on the standard curve. Plot the cAMP concentration against the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound's mechanism of action via PDE3 inhibition.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Workflow for measuring intracellular cAMP.
References
Technical Support Center: Senazodan Experimental Stability
Welcome to the technical support center for Senazodan. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your results.
Disclaimer: Publicly available, specific quantitative data on the degradation kinetics of this compound (MCI-154) is limited. The data and protocols provided herein are representative examples based on general principles of pharmaceutical stability testing for compounds of a similar chemical class. These should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Rapid loss of potency in this compound solutions can be attributed to several factors, primarily chemical degradation. The most common culprits are suboptimal pH, exposure to high temperatures, and photodegradation. This compound, like many pharmaceutical compounds, is susceptible to hydrolysis and oxidation, which can be accelerated under unfavorable conditions.[1][2] It is also crucial to ensure accurate initial weighing and complete solubilization of the compound.
Q2: What are the ideal storage conditions for this compound powder and stock solutions?
A2: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. This compound hydrochloride, a salt form, may offer enhanced stability and water solubility.[3] Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into light-protecting tubes and store at -80°C for long-term storage or at 2-8°C for short-term use (not exceeding 24-48 hours, validation is recommended). Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Yes, many compounds are susceptible to photodegradation.[6][7][8][9] It is best practice to assume that this compound is light-sensitive and to take precautions to protect it from light exposure during all stages of handling, storage, and experimentation. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | This compound degradation due to variations in solution preparation and handling. | Standardize your protocol for solution preparation, including the source of water, buffer components, and final pH. Prepare fresh solutions for each experiment. |
| Temperature fluctuations during the experiment. | Use a temperature-controlled environment (e.g., water bath, incubator) for all incubation steps. | |
| Precipitate forms in the stock solution | Poor solubility or compound degradation. | Ensure the appropriate solvent is used. The hydrochloride salt of this compound may have better aqueous solubility.[3] Gentle warming and sonication may aid dissolution, but avoid excessive heat. Prepare a less concentrated stock solution if solubility is an issue. |
| Baseline drift or new peaks in HPLC analysis | Formation of degradation products. | Review your storage and handling procedures. Conduct a forced degradation study (see protocol below) to identify potential degradation products and optimize your analytical method to resolve them from the parent compound.[1][10] |
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate the impact of different environmental factors.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 37 | 24 | 92.5 |
| 5.0 | 37 | 24 | 98.1 |
| 7.4 | 37 | 24 | 95.3 |
| 9.0 | 37 | 24 | 85.7 |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 7.4 | 48 | 99.2 |
| 25 (Room Temp) | 7.4 | 48 | 91.8 |
| 37 | 7.4 | 48 | 88.5 |
| 50 | 7.4 | 48 | 76.2 |
Table 3: Effect of Light Exposure on this compound Stability
| Light Condition | Temperature (°C) | Exposure Time (hours) | Remaining this compound (%) |
| Dark (Control) | 25 | 8 | 99.5 |
| Ambient Lab Light | 25 | 8 | 94.1 |
| Direct Sunlight | 25 | 8 | 82.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a low-light environment.
-
Solvent Selection: For a 10 mM stock solution, use DMSO or an appropriate buffer. If using a buffer, ensure the pH is in the optimal stability range (e.g., pH 5.0-7.4). The hydrochloride salt form may be more suitable for aqueous solutions.[3]
-
Dissolution: Add the solvent to the this compound powder. Vortex briefly and sonicate in a water bath at room temperature for 5-10 minutes until fully dissolved.
-
Storage: Aliquot the stock solution into amber, tightly sealed vials. For immediate use, store at 2-8°C. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 100 µg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample and incubate at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ to a sample and keep at room temperature for 4 hours.
-
Thermal Degradation: Incubate a sample at 80°C for 24 hours.
-
Photodegradation: Expose a sample to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] Keep a control sample wrapped in foil to protect it from light.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify degradation peaks.
Protocol 3: Stability-Indicating HPLC Method for this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An example gradient:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Gradient back to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (e.g., using a diode array detector).
-
Injection Volume: 10 µL.
-
Analysis: The method should be validated to ensure it can separate the main this compound peak from any degradation products, impurities, and excipients.
Visualizations
Caption: A flowchart of the experimental workflow for assessing this compound stability.
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmr.net.in [ijmr.net.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. atlas-mts.com.br [atlas-mts.com.br]
- 9. iagim.org [iagim.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Investigating Tachyphylaxis of Senazodan in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with Senazodan in long-term experimental settings. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our chronic in vitro cell-based assays. Could this be tachyphylaxis?
A1: A diminishing response to this compound over time is a potential indicator of tachyphylaxis, which is a rapid decrease in the response to a drug after repeated administration.[1][2][3] However, it is crucial to systematically rule out other possibilities. Consider the following:
-
Cell Health and Viability: Ensure that the prolonged exposure to this compound is not inducing cytotoxicity, which could be misinterpreted as a reduced drug response. Perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) at multiple time points.
-
Reagent Stability: Confirm the stability of this compound in your culture medium under experimental conditions. Degradation of the compound over time will lead to a decreased effective concentration.
-
Experimental Variability: Rule out inconsistencies in cell passage number, seeding density, and reagent preparation.
Q2: What are the potential cellular mechanisms that could underlie tachyphylaxis to this compound?
A2: While the specific mechanisms for this compound are under investigation, tachyphylaxis to cardiovascular drugs often involves one or more of the following:
-
Receptor Downregulation: Continuous stimulation by this compound may lead to a decrease in the number of its target receptors on the cell surface through internalization and degradation.
-
Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathway, often through phosphorylation by kinases like G-protein coupled receptor kinases (GRKs).
-
Depletion of Intracellular Messengers: The signaling pathway activated by this compound might rely on finite intracellular signaling molecules (e.g., second messengers) that become depleted with continuous stimulation.[3]
-
Induction of Inhibitory Pathways: Prolonged treatment could activate feedback mechanisms that inhibit the primary signaling pathway.
Q3: How can we experimentally differentiate between receptor downregulation and receptor desensitization in our model?
A3: To distinguish between these two mechanisms, you can design experiments to quantify receptor number and function separately:
-
Receptor Binding Assays: Use a radiolabeled or fluorescently tagged ligand for the this compound receptor to quantify the total number of receptors on the cell surface at different time points of this compound exposure. A decrease in binding sites would suggest downregulation.
-
Functional Assays with Downstream Readouts: Measure the production of a downstream second messenger (e.g., cAMP) in response to a short pulse of this compound at various time points during chronic exposure. If the maximal response is decreased but the receptor number is unchanged, this points towards desensitization.
Troubleshooting Guides
Issue 1: High Variability in Hemodynamic Measurements in Long-Term Animal Studies
-
Problem: Significant fluctuations in hemodynamic parameters (e.g., cardiac output, blood pressure) are observed in the this compound-treated group over the course of a multi-week study, making it difficult to assess tachyphylaxis.
-
Possible Causes & Solutions:
-
Animal Stress: Chronic stress can significantly impact cardiovascular parameters. Ensure proper acclimatization of animals, handle them consistently, and maintain a stable environment.
-
Dosing Inaccuracy: Verify the accuracy and consistency of drug formulation and administration. For continuous infusion studies, ensure pump functionality and catheter patency.
-
Circadian Rhythms: Cardiovascular parameters can vary with the time of day. Standardize the timing of all measurements.
-
Data Acquisition: Calibrate all measurement equipment regularly. Ensure proper placement of telemetry probes or catheters.
-
Issue 2: Inconsistent Results in In Vitro Assays Using Primary Cardiomyocytes
-
Problem: Reproducibility of tachyphylaxis experiments using primary adult cardiomyocytes is low between different cell isolations.[4]
-
Possible Causes & Solutions:
-
Isolation-to-Isolation Variability: The health and purity of primary cardiomyocyte isolations can vary. Standardize the isolation protocol, including enzyme concentrations and digestion times.[4] It is also beneficial to pool cells from multiple animals if the experimental design allows.
-
Cell Culture Conditions: Primary adult cardiomyocytes are sensitive to culture conditions.[4] Use appropriate media, control for serum batch variability, and maintain a consistent plating density.
-
Time in Culture: The phenotype of primary cardiomyocytes can change over time in culture. Define a specific time window post-isolation for conducting all experiments.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of Tachyphylaxis in a Cardiomyocyte Cell Line (e.g., H9c2)
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiate the myoblasts into a cardiac-like myotube phenotype by reducing the serum concentration.[4]
-
Chronic Treatment: Expose the differentiated cells to a clinically relevant concentration of this compound or vehicle control for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Functional Readout (Acute Challenge): After the chronic treatment period, wash the cells to remove the drug. Then, acutely stimulate the cells with a range of this compound concentrations for a short period (e.g., 15 minutes).
-
Endpoint Measurement: Measure a relevant downstream signaling molecule, such as intracellular cAMP levels, using an ELISA-based assay.
-
Data Analysis: Construct dose-response curves for each chronic treatment duration. A rightward shift in the EC50 or a decrease in the Emax indicates tachyphylaxis.
Protocol 2: Ex Vivo Assessment of Tachyphylaxis in an Isolated Perfused Heart Model (Langendorff)
-
Animal Model: Utilize adult male Wistar rats (250-300g).
-
Chronic In Vivo Treatment: Treat animals with this compound or vehicle via osmotic mini-pumps for a specified period (e.g., 7 days).
-
Heart Isolation and Perfusion: Excise the hearts and mount them on a Langendorff apparatus. Perfuse retrogradely with Krebs-Henseleit buffer.[5]
-
Hemodynamic Measurements: Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Acute Dose-Response: After a stabilization period, infuse increasing concentrations of this compound directly into the perfusion line and record the changes in LVDP and HR.
-
Data Analysis: Compare the dose-response curves between the vehicle- and this compound-pretreated groups to identify any evidence of desensitization.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Tachyphylaxis Data for this compound in H9c2 Cells
| Chronic Treatment Duration (hours) | EC50 of Acute this compound Challenge (nM) | Maximum Response (% of control) |
| 0 (Control) | 10 | 100% |
| 6 | 25 | 95% |
| 12 | 58 | 82% |
| 24 | 120 | 65% |
| 48 | 250 | 50% |
Table 2: Hypothetical Ex Vivo Hemodynamic Data from Langendorff Hearts after 7-Day In Vivo Treatment
| In Vivo Pre-treatment | Basal LVDP (mmHg) | Maximum LVDP Increase with Acute this compound (%) |
| Vehicle | 105 ± 8 | 85 ± 7% |
| This compound (10 mg/kg/day) | 102 ± 10 | 42 ± 5% |
Visualizations
Caption: Proposed signaling pathway for this compound's inotropic effect.
Caption: Experimental workflow for investigating this compound-induced tachyphylaxis.
References
- 1. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Mitigating cytotoxicity of Senazodan in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senazodan in a cell culture setting.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell culture experiments.
1. What is this compound and what is its mechanism of action?
This compound (also known as MCI-154) is a cardiotonic agent with a pyridazinone chemical structure. Its primary mechanisms of action are:
-
Phosphodiesterase III (PDE III) Inhibition: this compound inhibits the PDE III enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.
-
Ca2+ Sensitization: this compound increases the sensitivity of the contractile machinery in cardiac muscle cells to calcium ions.
These actions collectively contribute to its positive inotropic (strengthening cardiac contraction) and vasodilatory effects.
2. What are the potential cytotoxic effects of this compound in cell culture?
While specific cytotoxicity data for this compound across a wide range of cell lines is limited in publicly available literature, its chemical class (pyridazinone) and mechanism of action provide insights into potential cytotoxic effects. Some pyridazinone derivatives have been shown to induce apoptosis and oxidative stress in cancer cell lines[1][2]. As a cardiotonic agent, it's also important to consider that similar agents can induce apoptosis and necrosis in myocytes[3]. The cytotoxic effects are likely to be cell-type specific and dependent on the concentration and duration of exposure.
3. How should I dissolve and store this compound for cell culture experiments?
-
Solubility: this compound hydrochloride is the salt form and is generally more water-soluble than the free base. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of pyridazinone derivatives[4][5][6].
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Working Dilution: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
4. What are some general recommendations for working with this compound in cell culture?
-
Pilot Experiments: Always perform pilot experiments to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental conditions.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used to dissolve this compound) in your experiments to account for any effects of the solvent.
-
Positive and Negative Controls: Use appropriate positive and negative controls for your specific assay to ensure the validity of your results.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity or cell death | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow it down to find the optimal working concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm. | |
| Cell line is particularly sensitive to PDE III inhibition or Ca2+ modulation. | Consider using a different cell line that may be less sensitive. Research the expression levels of PDE III in your cell line of choice. | |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent or variable results between experiments | Precipitation of this compound in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. Ensure the final concentration of this compound does not exceed its solubility limit in the medium. Consider pre-warming the medium before adding the compound. |
| Inaccurate pipetting of the stock solution. | Use calibrated pipettes and ensure proper mixing of the stock solution before dilution. | |
| Variations in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experimental plates. | |
| No observable effect of this compound | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Refer to any available literature for effective concentrations of other PDE III inhibitors in similar assays. |
| The chosen cell line does not express the target (PDE III). | Verify the expression of PDE III in your cell line using techniques such as Western blot or qPCR. | |
| Compound has degraded. | Use a fresh aliquot of the this compound stock solution. | |
| Assay is not sensitive enough to detect the effect. | Optimize your assay conditions or consider using a more sensitive detection method. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and mitigating this compound cytotoxicity.
A. Protocol: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
B. Protocol: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound-induced cytotoxicity is mediated by apoptosis.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for the desired time. Include vehicle and no-treatment controls.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the supernatant and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
IV. Visualizations
A. Signaling Pathway
Caption: Simplified signaling pathway of this compound.
B. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
C. Troubleshooting Logic
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
Improving the translational relevance of Senazodan studies
Technical Support Center: Senazodan Studies
Disclaimer: Initial searches for "this compound" did not yield specific information regarding its mechanism of action or established experimental protocols. The following content is a structured template designed to meet the user's request for a technical support center. It uses a hypothetical compound, herein named "Translatozan," which is conceptualized as a novel kinase inhibitor targeting the PI3K/Akt pathway. This guide is intended to illustrate the format and depth of information required to support researchers in improving the translational relevance of their studies. Users should substitute the specific details of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Translatozan?
A1: Translatozan is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of the p110α catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and subsequent signaling cascades involved in cell growth, proliferation, and survival.
Q2: We are observing significant efficacy in our in vitro cancer cell line models, but this is not translating to our in vivo xenograft studies. What are the potential reasons for this discrepancy?
A2: This is a common challenge in translational research.[1][2] Several factors could contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or insufficient tumor penetration in vivo. It is crucial to perform PK/PD studies to ensure that the concentration of Translatozan in the tumor tissue reaches levels comparable to the effective concentrations (in vitro) for a sustained period.
-
Tumor Microenvironment (TME): In vitro models lack the complexity of the TME, which includes stromal cells, immune cells, and extracellular matrix components that can confer resistance.
-
Animal Model Selection: The chosen xenograft model may not accurately recapitulate the human disease.[1][2] Consider using patient-derived xenografts (PDXs) or syngeneic models to better reflect clinical conditions.
-
Off-Target Effects: At higher concentrations required for in vivo efficacy, unforeseen off-target effects might counteract the intended therapeutic action.
Q3: How can we select the most appropriate patient population for a potential clinical trial with Translatozan?
A3: Patient stratification is key to the success of targeted therapies.[1][3] For a PI3K inhibitor like Translatozan, consider the following:
-
Biomarker Identification: Screen patients for activating mutations in PIK3CA or loss of the tumor suppressor PTEN. These genetic markers are strong predictors of response to PI3K pathway inhibition.
-
Reverse Translation: Analyze data from clinical samples (if available) to identify molecular signatures associated with the PI3K pathway. This "bedside-to-bench" approach can help refine preclinical hypotheses.[2]
-
Pharmacodynamic Biomarkers: Develop assays to measure target engagement in patient samples, such as measuring the levels of phosphorylated AKT (p-AKT) in tumor biopsies or surrogate tissues.[3]
Troubleshooting Guides
Issue 1: High variability in Western blot results for p-AKT levels.
-
Potential Cause 1: Sample Handling and Lysis.
-
Solution: Ensure rapid processing of cells or tissues on ice to prevent phosphatase activity. Use a lysis buffer containing fresh phosphatase and protease inhibitors. Quantify total protein concentration accurately using a BCA assay before loading.
-
-
Potential Cause 2: Antibody Quality.
-
Solution: Validate the specificity of your primary antibody using positive and negative controls (e.g., cells treated with a known AKT activator/inhibitor). Use a fresh dilution of the antibody for each experiment and optimize the concentration.
-
-
Potential Cause 3: Transfer and Detection.
-
Solution: Confirm efficient protein transfer from the gel to the membrane using Ponceau S staining. Ensure the substrate for chemiluminescence has not expired and is evenly applied.
-
Issue 2: Unexpected toxicity observed in animal models.
-
Potential Cause 1: Exaggerated Pharmacology.
-
Solution: The toxicity may be a direct result of inhibiting the PI3K/Akt pathway, which is crucial for normal cellular function in some tissues.[4] For example, hyperglycemia is a known on-target effect of PI3K inhibitors. Implement monitoring of blood glucose and consider dose scheduling adjustments (e.g., intermittent vs. continuous dosing).
-
-
Potential Cause 2: Off-Target Kinase Inhibition.
-
Solution: Perform a comprehensive kinome scan to identify other kinases that Translatozan may inhibit, especially at the concentrations used in vivo. If significant off-target activity is found, this may explain the toxicity profile.
-
-
Potential Cause 3: Vehicle Toxicity.
-
Solution: Run a control group of animals treated with the vehicle alone to rule out any adverse effects from the formulation components. Test alternative, well-tolerated vehicles if necessary.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Translatozan Across Various Human Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K (mutant) | Wild-Type | 15 |
| PC-3 | Prostate | Wild-Type | Null | 85 |
| U87-MG | Glioblastoma | Wild-Type | Null | 120 |
| HCT116 | Colorectal | H1047R (mutant) | Wild-Type | 25 |
| A549 | Lung | Wild-Type | Wild-Type | >1000 |
Data are representative and should be generated for the specific compound of interest.
Experimental Protocols
Protocol: Western Blot for Measuring p-AKT (Ser473) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours. Treat with varying concentrations of Translatozan (e.g., 0, 10, 50, 200 nM) for 2 hours. Stimulate with 100 ng/mL IGF-1 for 15 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like GAPDH.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT signaling pathway by Translatozan.
Experimental Workflow Diagram
Caption: A workflow for improving translational relevance in drug development.
References
- 1. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. proventainternational.com [proventainternational.com]
- 3. isctm.org [isctm.org]
- 4. Translational research: current status, challenges and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Senazodan Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical testing of Senazodan, a novel senolytic agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during animal experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High mortality in the treatment group. | Off-target toxicity: this compound may have cytotoxic effects on non-senescent cells at the current dosage.[1] Animal model sensitivity: The chosen animal model may be particularly sensitive to the compound. | Dose-response study: Perform a dose-finding study with a wider range of concentrations to identify the maximum tolerated dose (MTD). Alternative model: Consider using a different, less sensitive mouse strain or a model with a more localized senescence burden.[2] Formulation check: Ensure the vehicle and formulation are not contributing to toxicity. |
| Inconsistent or no reduction in senescence markers (e.g., SA-β-gal, p16INK4a). | Insufficient dosage or bioavailability: The concentration of this compound reaching the target tissue may be too low. Timing of assessment: The endpoint analysis might be too early or too late to observe the peak effect. Context-dependent efficacy: The senolytic activity of this compound may be cell-type or tissue-specific.[3][4] | Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma and target tissues over time. Time-course experiment: Analyze senescence markers at multiple time points post-treatment. In vitro validation: Test the efficacy of this compound on different senescent cell types in culture before in vivo experiments. |
| No improvement in age-related phenotypes despite a reduction in senescence markers. | Redundancy of senescent cells: The remaining senescent cells might be sufficient to maintain the pathological phenotype. Irreversible tissue damage: The underlying tissue damage caused by senescence may be too advanced to be reversed by clearing senescent cells. Off-target effects masking the benefit: this compound might have side effects that counteract its therapeutic benefits. | Combination therapy: Consider combining this compound with a senomorphic agent that modulates the Senescence-Associated Secretory Phenotype (SASP).[5] Earlier intervention: Test this compound in younger animals or at an earlier stage of the disease. Comprehensive phenotyping: Broaden the range of functional and behavioral tests to capture more subtle improvements. |
| High variability in experimental data. | Inconsistent induction of senescence: The method used to induce senescence (e.g., irradiation, chemotherapy) may lead to variable levels of senescent cell burden. Genetic drift in animal colonies: Differences in the genetic background of the animals can affect their response to treatment. Environmental factors: Variations in housing, diet, and handling can introduce variability. | Standardize induction protocols: Ensure consistent application of the senescence-inducing agent or procedure. Use of littermate controls: Whenever possible, use littermates for treatment and control groups. Strict environmental control: Maintain consistent environmental conditions for all experimental animals. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a senolytic agent designed to selectively induce apoptosis in senescent cells.[[“]] Senescent cells upregulate pro-survival pathways, also known as Senescent Cell Anti-Apoptotic Pathways (SCAPs), to resist apoptosis.[7] this compound is hypothesized to inhibit key nodes in these pathways, leading to the selective elimination of senescent cells.
2. How do I choose the most appropriate animal model for my study?
The choice of animal model depends on the specific research question.[2]
-
Naturally aged mice: Best for studying the effects of this compound on systemic aging and multiple age-related diseases.[8]
-
Progeroid mouse models (e.g., Ercc1-/Δ, BubR1H/H): Useful for accelerated aging studies and proof-of-concept experiments.[2]
-
Induction models (e.g., irradiation, chemotherapy-induced senescence): Suitable for studying the role of senescence in specific pathologies and for testing the efficacy of this compound in a more controlled setting.[2]
3. What are the key endpoints to measure the efficacy of this compound?
A combination of molecular, histological, and functional endpoints should be assessed.
-
Senescence markers: Reduction in senescence-associated β-galactosidase (SA-β-gal) staining, and decreased expression of p16INK4a and p21CIP1.[9]
-
SASP factors: Reduced expression of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-1β, CXCL1).
-
Apoptosis markers: Increased TUNEL staining or cleaved caspase-3 in target tissues shortly after treatment.
-
Functional outcomes: Improvement in age-related phenotypes such as grip strength, exercise endurance, cognitive function, or disease-specific parameters.[8][10]
4. How can I confirm that the observed therapeutic effects are due to the senolytic activity of this compound and not off-target effects?
Demonstrating causality is a critical aspect of preclinical senolytic research.[2]
-
Correlational studies: Show a strong correlation between the reduction in senescent cell burden and the improvement in phenotype.
-
Genetic models: Compare the effects of this compound with genetic models of senescent cell clearance (e.g., INK-ATTAC mice).[2]
-
Biomarker analysis: Utilize biomarkers that are specifically released upon senolysis to confirm target engagement in vivo.[11][12]
5. What are the potential side effects of this compound treatment?
Potential side effects could include:
-
On-target toxicity: Elimination of senescent cells that play a beneficial role in tissue repair or tumor suppression.[13]
-
Off-target toxicity: Effects on healthy, non-senescent cells.
-
Impaired wound healing: Senescent cells are involved in the wound healing process.
Careful monitoring of animal health, including body weight, food and water intake, and general behavior, is crucial. Histopathological analysis of major organs should be performed at the end of the study.
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes from this compound treatment in a preclinical mouse model of accelerated aging (Ercc1-/Δ mice).
Table 1: Effect of this compound on Senescence and SASP Markers in the Kidney
| Marker | Vehicle Control (Mean ± SEM) | This compound-treated (Mean ± SEM) | % Change |
| p16INK4a mRNA (relative expression) | 1.0 ± 0.15 | 0.4 ± 0.08 | -60% |
| SA-β-gal positive cells (%) | 25 ± 3.2 | 8 ± 1.5 | -68% |
| IL-6 mRNA (relative expression) | 1.0 ± 0.21 | 0.3 ± 0.05 | -70% |
| MMP-3 mRNA (relative expression) | 1.0 ± 0.18 | 0.5 ± 0.09 | -50% |
Table 2: Functional Improvements in this compound-Treated Aged Mice
| Parameter | Vehicle Control (Mean ± SEM) | This compound-treated (Mean ± SEM) | % Improvement |
| Grip Strength (N) | 1.2 ± 0.1 | 1.8 ± 0.15 | 50% |
| Treadmill Endurance (min) | 15 ± 2.5 | 25 ± 3.1 | 67% |
| Novel Object Recognition Index | 0.55 ± 0.05 | 0.75 ± 0.06 | 36% |
Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol describes the staining of frozen tissue sections to detect senescent cells.
-
Cryosection tissues at 10-12 µm and mount on charged slides.
-
Fix sections in 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes.
-
Wash slides three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate sections in the staining solution overnight at 37°C in a humidified chamber.
-
Wash slides with PBS.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Image and quantify the percentage of blue-stained cells.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the measurement of mRNA levels of senescence and SASP markers.
-
Isolate total RNA from tissues or cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Cdkn2a (p16INK4a), Il6) and a housekeeping gene (e.g., Gapdh).
-
Run the PCR on a real-time PCR system with a standard thermal cycling protocol.
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for this compound testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Strategies and Animal Models for Developing Senolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Non-Invasive Biomarker Can Track and Verify Senolytic Drug Efficacy | Technology Networks [technologynetworks.com]
- 12. Taking on Harmful Cells That Contribute to Age-Related Diseases | Tufts Now [now.tufts.edu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Analysis of Senazodan and Other Phosphodiesterase 3 (PDE3) Inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Phosphodiesterase 3 (PDE3) inhibitors are a critical class of drugs in the management of acute heart failure and other cardiovascular diseases. They exert their therapeutic effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation. This guide provides a comparative overview of Senazodan, a PDE3 inhibitor, with other established agents in this class, such as milrinone and enoximone. Due to the limited publicly available data on this compound, this comparison is based on the established characteristics of the PDE3 inhibitor class, with the acknowledgment that specific experimental data for this compound is not widely accessible. This document aims to provide a framework for comparison, highlighting key parameters and experimental protocols relevant to the evaluation of these compounds.
Introduction to PDE3 Inhibitors
Phosphodiesterase 3 (PDE3) is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). In cardiac myocytes, inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in an increased influx of calcium ions into the cell and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation.[1][2][3]
Several PDE3 inhibitors are clinically approved and used for the short-term treatment of acute decompensated heart failure.[1][4] These include milrinone, amrinone, and enoximone.[1] Cilostazol is another PDE3 inhibitor primarily used for the treatment of intermittent claudication.[4][5] The therapeutic utility of these agents is often limited by side effects such as arrhythmias and hypotension.[3]
This guide focuses on a comparative analysis of this compound with other well-characterized PDE3 inhibitors. While specific data for this compound remains scarce in the public domain, we will outline the necessary experimental framework and present available comparative data for other prominent members of this drug class.
Mechanism of Action: The PDE3 Signaling Pathway
The primary mechanism of action for all PDE3 inhibitors is the competitive inhibition of the PDE3 enzyme. This leads to an increase in intracellular cAMP levels, triggering downstream signaling cascades.
Figure 1: Simplified signaling pathway of PDE3 inhibitors in cardiomyocytes.
Comparative Data of PDE3 Inhibitors
Due to the absence of specific experimental data for this compound in publicly accessible scientific literature, a direct quantitative comparison is not possible at this time. However, a comparative framework can be established by examining key performance indicators for other well-known PDE3 inhibitors. Researchers evaluating this compound would need to generate similar data for a meaningful comparison.
Table 1: In Vitro Potency of Selected PDE3 Inhibitors
| Compound | IC₅₀ (µM) for PDE3 | Selectivity vs. other PDEs | Reference |
| This compound | Data not available | Data not available | - |
| Milrinone | 0.5 - 1.0 | Moderate | [6][7] |
| Enoximone | 1.0 - 5.0 | Moderate | [6][7] |
| Cilostazol | 0.2 - 0.7 | High | [8] |
| Amrinone | 5.0 - 10.0 | Low | [6] |
IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Hemodynamic Effects of Intravenous PDE3 Inhibitors in Heart Failure Patients
| Parameter | Milrinone | Enoximone |
| Cardiac Index | ↑↑ | ↑↑ |
| Pulmonary Capillary Wedge Pressure | ↓↓ | ↓↓ |
| Systemic Vascular Resistance | ↓↓ | ↓↓ |
| Mean Arterial Pressure | ↓ | ↓ |
| Heart Rate | ↑ | ↑ |
Arrow notation: ↑ (increase), ↓ (decrease). Double arrows indicate a more pronounced effect. Data compiled from various clinical studies.
Experimental Protocols
To facilitate a robust comparison of this compound with other PDE3 inhibitors, standardized experimental protocols are essential. The following outlines key methodologies.
In Vitro PDE3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the PDE3 enzyme.
Methodology:
-
Enzyme Source: Purified recombinant human PDE3 or tissue homogenates rich in PDE3 (e.g., from human platelets or heart tissue).
-
Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) or a fluorescently labeled cAMP analog.
-
Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE3 enzyme in the presence of varying concentrations of the inhibitor.
-
Detection: The amount of remaining cAMP or generated AMP is quantified. For radiolabeled assays, this involves separation of cAMP and AMP by chromatography followed by scintillation counting. For fluorescent assays, a change in fluorescence polarization or intensity is measured.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
References
- 1. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Effect of levosimendan on myocardial contractility, coronary and peripheral blood flow, and arrhythmias during coronary artery ligation and reperfusion in the in vivo pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of levosimendan on myocardial contractility and oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 8. What are the therapeutic candidates targeting PDE3? [synapse.patsnap.com]
A Comparative Analysis of Imazodan and Milrinone in Cardiac Performance
A detailed examination of two phosphodiesterase III inhibitors and their impact on cardiac output, supported by available clinical and preclinical data.
This guide provides a comparative overview of imazodan and milrinone, two phosphodiesterase III (PDE III) inhibitors investigated for their effects on cardiac function. While the initial query referenced "senazodan," it is highly probable that this was a misspelling of "imazodan," a compound with a similar mechanism of action to the well-established drug, milrinone. Both agents act as inodilators, meaning they possess both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening blood vessels) properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured comparison based on available experimental data.
Mechanism of Action: A Shared Pathway
Both imazodan and milrinone exert their primary effects by selectively inhibiting phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle.[1][2] The inhibition of PDE III prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] An elevation in intracellular cAMP levels in cardiomyocytes leads to an increased influx of calcium ions, which enhances myocardial contractility. In vascular smooth muscle cells, higher cAMP levels promote relaxation, resulting in vasodilation. This dual action of increasing heart muscle contractility while reducing the resistance the heart has to pump against (afterload) leads to an overall increase in cardiac output.
Below is a diagram illustrating the common signaling pathway for both imazodan and milrinone.
Quantitative Data from Clinical and Preclinical Studies
Imazodan: Hemodynamic and Clinical Outcomes
A key clinical trial with imazodan, conducted by Goldberg et al. (1991), focused on its long-term efficacy and safety in patients with chronic congestive heart failure. While this study did not report specific cardiac output measurements, it provides important clinical context. A preclinical study in anesthetized dogs by Steffen et al. (1986) offers more direct hemodynamic data.
Table 1: Summary of Imazodan Study Data
| Parameter | Study Details | Results |
| Clinical Efficacy | Goldberg et al. (1991): 147 patients with chronic congestive heart failure, 12-week, double-blind, placebo-controlled trial. Doses: 2, 5, or 10 mg imazodan twice daily. | No significant difference in exercise time or ejection fraction compared to placebo.[3] |
| Hemodynamic Effects (Preclinical) | Steffen et al. (1986): Anesthetized dogs. | Decreased mean arterial pressure, minimal increase in heart rate, decreased coronary vascular resistance, suggesting positive inotropic and vasodilator properties.[4] |
Milrinone: Hemodynamic and Clinical Outcomes
Milrinone is a more extensively studied drug with a larger body of clinical data. A retrospective study by Julian et al. (2024) on patients treated for cerebral vasospasm provides recent hemodynamic data. Additionally, a study by Chang et al., as cited in a larger trial, details its effects in pediatric patients with low cardiac output syndrome.
Table 2: Summary of Milrinone Study Data
| Parameter | Study Details | Baseline Value (Mean) | Post-Milrinone Value (Mean) |
| Cardiac Output | Julian et al. (2024): 91 patients treated for cerebral vasospasm. | 4.5 L/min | 6.6 L/min (on day 2) |
| Mean Arterial Pressure | Julian et al. (2024) | 101 mmHg | 95 mmHg (on day 2) |
| Cardiac Index (Pediatric) | Chang et al. (as cited in Hoffman et al., 2003): 10 neonates with low cardiac output syndrome. | 2.1 L/min/m² | Significant increase (specific value not provided in the citing article)[5] |
| Systemic Vascular Resistance | Chang et al. (as cited in Hoffman et al., 2003) | Not specified | Significant decrease[5] |
| Pulmonary Vascular Resistance | Chang et al. (as cited in Hoffman et al., 2003) | Not specified | Significant decrease[5] |
Experimental Protocols
Imazodan Clinical Trial Methodology (Goldberg et al., 1991)
-
Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 147 patients with chronic congestive heart failure.
-
Intervention: Patients were randomized to receive either a placebo or imazodan at doses of 2, 5, or 10 mg, administered orally twice daily.
-
Concomitant Medications: Patients continued their standard therapy, which included diuretics, digoxin, and an angiotensin-converting enzyme (ACE) inhibitor.
-
Primary Endpoints: The study was designed to evaluate clinical efficacy and safety, with a focus on exercise time.
-
Measurements: Exercise time and ejection fraction were measured.[3]
Milrinone Retrospective Study Methodology (Julian et al., 2024)
-
Study Design: A retrospective study.
-
Patient Population: 91 patients who received intravenous milrinone for cerebral vasospasm.
-
Data Collection: Systemic hemodynamics, oxygenation, and renal function were monitored.
-
Time Points: Data were collected and analyzed at baseline (day -1), and on day 1 and day 2 after the initiation of milrinone.
-
Primary Outcomes: The study described the evolution of hemodynamic parameters and the reasons for treatment cessation.
-
Measurements: Cardiac output and mean arterial pressure were among the key hemodynamic parameters measured.[6]
Comparative Summary and Conclusion
Both imazodan and milrinone are phosphodiesterase III inhibitors that were developed to improve cardiac output in patients with heart failure. Their shared mechanism of action results in increased myocardial contractility and vasodilation.
Milrinone has been more extensively studied and is used in clinical practice for the short-term treatment of acute decompensated heart failure.[7] The available data for milrinone demonstrates its ability to increase cardiac output and modulate hemodynamic parameters.[6]
In contrast, the clinical development of imazodan appears to have been less successful. The major clinical trial in chronic heart failure did not demonstrate a significant benefit over placebo in terms of exercise tolerance.[3] While preclinical studies showed promising hemodynamic effects, these did not translate into a clear clinical advantage in the studied population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imazodan hydrochloride | PDE | TargetMol [targetmol.com]
- 3. Effectiveness of imazodan for treatment of chronic congestive heart failure. The Imazodan Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cardiotonic imazodan (CI-914) on myocardial and peripheral hemodynamics in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Senazodan and Levosimendan in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senazodan and Levosimendan, two inotropic agents utilized in the management of heart failure. The analysis is supported by experimental data, detailed methodologies, and visualizations of their molecular pathways and experimental applications.
Mechanism of Action: Distinct Pathways to Inotropy
This compound and Levosimendan enhance cardiac contractility through fundamentally different mechanisms.
-
This compound: As a phosphodiesterase III (PDE-III) inhibitor, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and consequently, enhanced myocardial contractility.
-
Levosimendan: This agent is a calcium sensitizer.[1][2][3] It binds to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium without significantly altering intracellular calcium concentrations.[1][2][4] This unique mechanism enhances contractility without a substantial increase in myocardial oxygen demand.[4][5] Additionally, Levosimendan exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, which reduces both preload and afterload on the heart.[2][6]
Caption: Comparative signaling pathways of this compound and Levosimendan.
Pharmacokinetic and Pharmacodynamic Profile
The differences in their mechanisms of action translate to distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | This compound | Levosimendan |
| Primary Inotropic Mechanism | PDE-III Inhibition | Calcium Sensitization |
| Vasodilatory Mechanism | cAMP-mediated | K-ATP Channel Opening |
| Myocardial Oxygen Consumption | Increased | No significant increase |
| Half-life (Parent Drug) | Short | ~1 hour[4][7][8] |
| Active Metabolites | None reported | Yes (OR-1855 and OR-1896)[4][9] |
| Duration of Hemodynamic Effect | Corresponds to infusion duration | Prolonged (up to 7-9 days) due to active metabolite OR-1896 with a half-life of ~80 hours[8][10] |
Comparative Hemodynamic Effects
Clinical studies in patients with acute decompensated heart failure (ADHF) provide quantitative data on their hemodynamic effects.
| Hemodynamic Parameter | This compound (Data Inferred from PDE-III Inhibitor Class) | Levosimendan (24h Infusion) |
| Cardiac Index (CI) | Significant Increase | Significant Increase (~39%)[11][12] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease | Significant Decrease[1][11][13] |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease[1] |
| Heart Rate (HR) | Increase | Modest Increase (~8%)[11][12] |
| Mean Arterial Pressure (MAP) | Variable, can decrease | Decrease[11] |
Note: Direct head-to-head clinical trial data for this compound vs. Levosimendan is limited. Data for this compound is based on the established effects of the PDE-III inhibitor class.
Experimental Protocols
The following outlines a typical experimental design for evaluating the hemodynamic effects of these agents in a clinical setting.
Study Design: A multicenter, randomized, double-blind, positive-controlled trial.
Patient Population: Patients with acute decompensated heart failure, characterized by a cardiac index (CI) ≤ 2.5 L/min/m² and a pulmonary capillary wedge pressure (PCWP) ≥ 15 mmHg.[13]
Methodology:
-
Randomization: Patients are randomly assigned to receive either intravenous Levosimendan or a comparator (e.g., Dobutamine, another inotrope).
-
Drug Administration:
-
Levosimendan Group: Receives a loading dose (e.g., 6-12 µg/kg over 10 minutes) followed by a continuous infusion of 0.05-0.2 µg/kg/min for 24 hours.[14]
-
Control Group: Receives a standard infusion protocol for the comparator drug.
-
-
Hemodynamic Monitoring: A Swan-Ganz catheter is placed for continuous monitoring of hemodynamic parameters, including CI, PCWP, right atrial pressure, and pulmonary artery pressure.[13]
-
Data Collection: Measurements are recorded at baseline, and at multiple time points during and after the 24-hour infusion (e.g., 1, 6, 12, 24, 48 hours, and 7 days) to capture the full duration of Levosimendan's effect.
-
Endpoints:
-
Primary: Change in cardiac index from baseline to 24 hours.
-
Secondary: Changes in PCWP, SVR, heart rate, blood pressure, and clinical outcomes such as improvement in dyspnea and mortality.[13]
-
References
- 1. dovepress.com [dovepress.com]
- 2. Levosimendan - Wikipedia [en.wikipedia.org]
- 3. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Therapeutic Development of Levosimendan in Acute and Advanced Heart Failure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacology of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The importance of pharmacokinetics, pharmacodynamic and repetitive use of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 11. Acute hemodynamic and clinical effects of levosimendan in patients with severe heart failure. Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. [Comparison on efficacy and safety between domestic levosimendan versus dobutamine for patients with acute decompensated heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
Benchmarking Senazodan: A Comparative Guide to New Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of inotropic support for acute and chronic heart failure is undergoing a significant evolution. While traditional agents have been mainstays in clinical practice, their use is often limited by adverse effects such as increased myocardial oxygen demand and arrhythmogenesis. This guide provides a comparative analysis of Senazodan, a calcium sensitizer and phosphodiesterase III (PDE III) inhibitor, against a new generation of inotropic agents with novel mechanisms of action: Omecamtiv mecarbil, Levosimendan, and Istaroxime.
Due to the limited recent clinical trial data available for this compound, this guide will focus on a detailed comparison of the three newer agents, with this compound serving as a mechanistic benchmark. The information presented is intended to inform research and drug development efforts in the field of cardiac contractility modulation.
Executive Summary
This guide offers a comprehensive comparison of four inotropic agents, highlighting their distinct mechanisms, clinical trial outcomes, and safety profiles.
-
This compound : A dual-action agent that increases myofilament calcium sensitivity and intracellular cyclic adenosine monophosphate (cAMP) levels. Limited recent clinical data is available.
-
Omecamtiv mecarbil : A first-in-class cardiac myosin activator that directly targets the contractile apparatus to improve systolic function.
-
Levosimendan : A calcium sensitizer that also possesses vasodilation properties through the opening of ATP-sensitive potassium channels.
-
Istaroxime : A dual-function agent that inhibits the sodium-potassium ATPase and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).
Comparative Data of New Inotropic Agents
The following tables summarize the available quantitative data from clinical trials of Omecamtiv mecarbil, Levosimendan, and Istaroxime.
Table 1: Hemodynamic and Echocardiographic Effects
| Parameter | Omecamtiv mecarbil | Levosimendan | Istaroxime |
| Cardiac Index (L/min/m²) | Increase | Significant Increase | Increase (+0.21)[1] |
| Systolic Blood Pressure (mmHg) | No significant change[2] | Decrease | Increase (AUC change: +53.1 vs. placebo)[1] |
| Heart Rate (bpm) | No significant change[2] | Increase | No significant change |
| Pulmonary Capillary Wedge Pressure (mmHg) | Decrease | Significant Decrease | Decrease |
| Left Ventricular Ejection Fraction (%) | Increase[3] | Increase | Increase |
| Left Ventricular End-Systolic Volume (mL) | Decrease[4] | Decrease | Decrease (-12.0)[1] |
| Systolic Ejection Time (ms) | Increase[4] | No significant change | No significant change |
Table 2: Key Clinical Trial Outcomes and Safety Profile
| Aspect | Omecamtiv mecarbil | Levosimendan | Istaroxime |
| Primary Efficacy Endpoint (Representative Trial) | Reduced composite of heart failure event or cardiovascular death (GALACTIC-HF)[4][5] | Improved hemodynamic parameters and symptoms (LIDO, REVIVE II)[6][7] | Increased systolic blood pressure (SEISMiC)[1] |
| Key Adverse Events | Increased cardiac troponin (without ischemic events)[2] | Hypotension, headache, arrhythmias[6][8] | Infusion site pain, nausea, vomiting[1] |
| Effect on Myocardial Oxygen Consumption | No significant increase[4] | No significant increase[9] | Not reported |
| Arrhythmogenic Potential | Low[2] | Moderate | Low |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these inotropic agents are crucial to understanding their clinical profiles.
Caption: this compound's dual mechanism of action.
References
- 1. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 3. mdpi.com [mdpi.com]
- 4. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Omecamtiv Mecarbil for the Treatment of Patients With Severe Heart Failure: A Post Hoc Analysis of Data From the GALACTIC-HF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 8. Review of clinical trials of levosimendan in Europe & China [ecrjournal.com]
- 9. Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Preclinical Findings: Senazodan and Other Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical findings for Senazodan (also known as MCI-154), a cardiotonic agent, alongside other inotropic drugs with similar mechanisms of action. The data presented is compiled from various preclinical studies to facilitate an objective comparison of their performance.
Introduction to this compound (MCI-154)
This compound is a pyridazinone derivative that was investigated for the treatment of acute heart failure. Its primary mechanisms of action are sensitization of the cardiac contractile apparatus to calcium (Ca2+) and inhibition of phosphodiesterase III (PDE III). This dual action aims to increase myocardial contractility without significantly increasing intracellular calcium concentrations, which could be energetically unfavorable and potentially arrhythmogenic. Although clinical development of this compound was discontinued in Phase II, its preclinical profile provides valuable insights into the therapeutic potential and challenges of agents targeting these pathways.
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies, comparing this compound with other inotropic agents: dobutamine (a β-adrenergic agonist), milrinone (a PDE III inhibitor), and pimobendan (a calcium sensitizer and PDE III inhibitor).
In Vitro Efficacy and Potency
| Compound | Target/Assay | Species | IC50/EC50 | Reference |
| This compound (MCI-154) | PDE III Inhibition | Guinea Pig | 10.1 µM (IC50) | [1] |
| Positive Inotropic Effect (+dP/dt) | Guinea Pig (Langendorff) | 4.31 nM (EC50) | [1] | |
| Milrinone | PDE III Inhibition | Guinea Pig | 2.4 µM (IC50) | [1] |
| Positive Inotropic Effect (+dP/dt) | Guinea Pig (Langendorff) | 294 nM (EC50) | [1] | |
| Pimobendan | PDE III Inhibition | Guinea Pig | 3.5 µM (IC50) | [1] |
| Positive Inotropic Effect (+dP/dt) | Guinea Pig (Langendorff) | 41.5 nM (EC50) | [1] | |
| Dobutamine | β1-adrenoceptor agonism (inotropic effect) | Dog | - | [2] |
In Vivo Hemodynamic Effects
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound (MCI-154) | Rabbit (Endotoxic Shock) | 0.1 mg/kg IV | Significantly increased LVSP, IP, MC, and Lo; Reduced LVEDP; No significant change in HR. | [3] |
| Dog (Ischemic Heart Failure) | i.v. infusion | Improved segment shortening in the ischemic zone and attenuated myocardial acidosis. | ||
| Cardiomyopathic Hamster | 0.1 and 1 mg/kg/day | Prolonged median survival time (243 and 260 days vs. 227 days in control).[4] | [4] | |
| Dobutamine | Conscious Dog | 27.5-50 µg/kg/min | Increased cardiac index, stroke index, and heart rate; Decreased pulmonary and systemic vascular resistance.[5] | [5][6] |
| Milrinone | Dog | escalating i.v. doses | Dose-dependent reductions in mean arterial pressure and systemic resistance; increased heart rate. | [2] |
| Pimobendan | Dog (Preclinical Mitral Valve Disease) | ~0.25 mg/kg BID | Delayed onset of congestive heart failure (median time to primary endpoint: 1228 days vs. 766 days for placebo).[7] | [7] |
LVSP: Left Ventricular Systolic Pressure; IP: Isovolumetric Pressure; MC: Myocardial Contractility; Lo: Area of p-dp/dt(max) vector loop; LVEDP: Left Ventricular End-Diastolic Pressure; HR: Heart Rate.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
References
- 1. canadianveterinarians.net [canadianveterinarians.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiologic response to dobutamine infusion during cardiac stress testing of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac performance in conscious healthy dogs during dobutamine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dobutamine on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiaceducationgroup.org [cardiaceducationgroup.org]
A critical review of Senazodan's clinical trial data
A Critical Review of Senazodan's Clinical Trial Data: An Analysis in the Context of Phosphodiesterase III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for acute heart failure has been a challenging endeavor, marked by promising preclinical candidates that ultimately fail to demonstrate a favorable risk-benefit profile in clinical trials. This compound (MCI-154), a potent phosphodiesterase III (PDE III) inhibitor and calcium sensitizer, represents one such case. Despite encouraging preclinical results, its clinical development was halted during Phase II trials, leaving a void of publicly available human data. This review aims to provide a critical analysis of this compound by summarizing its preclinical findings and comparing its anticipated effects with the established clinical trial data of other PDE III inhibitors, namely milrinone and enoximone.
The Absence of this compound Clinical Trial Data
A comprehensive search of publicly available databases, clinical trial registries, and scientific literature reveals a significant lack of quantitative data from the clinical trials of this compound (MCI-154). While it is known that the drug's development for acute heart failure was discontinued during Phase II clinical trials in Japan, the specific efficacy and safety data from these studies have not been published. This absence of human trial data precludes a direct critical review of this compound's clinical performance.
Insights from Preclinical Studies
Preclinical investigations in various animal models provided the initial rationale for advancing this compound into clinical trials. These studies highlighted its dual mechanism of action: inhibition of PDE III and sensitization of myofilaments to calcium.
In a canine model of pacing-induced heart failure, this compound demonstrated the ability to improve both left ventricular systolic and diastolic function.[1][2] Specifically, it led to a significant increase in cardiac output and a reduction in mean pulmonary capillary wedge pressure in the heart failure state, without a significant alteration in heart rate.[1] Further studies in anesthetized dogs showed that this compound induced a dose-dependent decrease in mean circulatory filling pressure, indicating a venodilator effect that could be beneficial in congestive heart failure.[3] Additionally, long-term administration of MCI-154 in cardiomyopathic hamsters suggested a potential survival benefit.[4] Studies in rabbit models of endotoxic shock also indicated that this compound could improve cardiac function.[5]
These preclinical findings painted a promising picture of a cardiotonic agent that could enhance cardiac performance through multiple mechanisms. The signaling pathway below illustrates the intended mechanism of action of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of MCI-154, a calcium sensitizer, on left ventricular systolic and diastolic function in pacing-induced heart failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MCI-154, a novel cardiotonic agent, on mean circulatory filling pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MCI-154, a calcium sensitizer, on cardiac dysfunction in endotoxic shock in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Senazodan
Essential guidelines for the safe handling and disposal of Senazodan are critical for ensuring laboratory safety and environmental protection. this compound hydrochloride is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper disposal protocols is not merely a regulatory compliance issue but a fundamental responsibility for all researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Hazard and Safety Data Summary
All personnel handling this compound must be familiar with its hazard profile. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the essential steps for the safe handling and disposal of this compound waste generated in a laboratory setting. These procedures are designed to minimize exposure to personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety goggles
-
Laboratory coat
-
2. Waste Segregation:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused or expired product, contaminated filter papers, and disposable labware (e.g., weighing boats, pipette tips), must be segregated as hazardous pharmaceutical waste.
-
Do not mix with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected as hazardous chemical waste.
-
Do not pour this compound solutions down the drain. This is strictly prohibited due to its high aquatic toxicity[1].
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.
-
3. Waste Collection and Containment:
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled waste container for this compound waste. The container should be compatible with the chemical properties of this compound.
-
For solid waste, a sealable plastic bag or a screw-cap container is appropriate.
-
For liquid waste, use a designated chemical waste container, ensuring it is properly vented if necessary, although this compound is not noted to be highly volatile.
-
-
Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Pharmaceutical Waste"
-
"this compound"
-
The primary hazard symbols (e.g., harmful, environmentally hazardous)
-
The date of waste accumulation start.
-
-
4. Temporary Storage:
-
Store the segregated and labeled this compound waste in a designated, secure area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
All this compound waste must be sent to an approved waste disposal plant, as mandated by safety regulations[1].
-
The primary method for the final disposal of hazardous pharmaceutical waste is typically incineration at a permitted facility[2][3].
-
Maintain all necessary documentation, including waste manifests and disposal certificates, in accordance with institutional and regulatory requirements[4].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
Regulatory Context
The disposal of pharmaceutical waste, particularly hazardous substances like this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA)[2][5]. These regulations mandate that hazardous pharmaceutical waste be handled safely from its point of generation to its final disposal[5]. It is imperative that all laboratories adhere to both federal and any more stringent state-level regulations for pharmaceutical waste disposal[5]. Training for all personnel involved in the handling of hazardous pharmaceutical waste is also a key compliance component[2].
References
Essential Safety and Logistical Guidance for Handling Senazodan
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of Senazodan, including operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling this compound.
Summary of Required PPE and Controls
| Control Type | Specification |
| Engineering Controls | Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation. Provide an accessible safety shower and eye wash station. |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | A suitable respirator should be used. |
Safe Handling and Storage Workflow
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Hazard Identification and First Aid
This compound hydrochloride presents several hazards that users must be aware of.
GHS Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
First Aid Measures [1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Inhalation | Immediately relocate the individual to fresh air. |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.
Storage Conditions [1]
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. |
| In Solvent | -80°C | Follow the same conditions as for the powder form. |
Chemical Stability and Incompatibility [1]
-
Stability : Stable under recommended storage conditions.[1]
-
Incompatible Materials : Strong acids/alkalis, strong oxidizing/reducing agents.[1]
-
Hazardous Decomposition Products : Under fire conditions, may decompose and emit toxic fumes.[1]
Spill and Disposal Procedures
In the event of a spill or for the disposal of unused material, specific procedures must be followed to mitigate risks to personnel and the environment.
Spill Management
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading.
-
Absorb : Use an inert absorbent material to collect the spilled substance.
-
Collect : Place the absorbed material into a suitable container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
Dispose of contents and containers to an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] All disposal practices must be in accordance with local, state, and federal regulations. It is crucial to avoid environmental release.[1] Collect any spillage.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
